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Foundational

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts for 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile. In the absence of dire...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile. In the absence of direct experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and empirical data from analogous structures, to present a comprehensive and scientifically grounded prediction. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of novel small molecules.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive analytical technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of a molecule. For novel compounds such as 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile, a detailed understanding of its NMR spectra is paramount for confirming its identity, assessing its purity, and understanding its conformational dynamics.

This guide will first present the predicted ¹H and ¹³C NMR chemical shifts, followed by a detailed rationale for these predictions based on the analysis of the molecule's constituent fragments. Subsequently, a comprehensive experimental protocol for the acquisition of high-quality NMR data will be outlined. Finally, advanced 2D NMR techniques that would be instrumental in confirming the predicted assignments will be discussed.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR chemical shifts for 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile are summarized in the tables below. These predictions are based on the additive effects of substituents on the chemical shifts of the parent structures and are provided with a rationale in the subsequent sections.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile (in CDCl₃ at 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.65d1HAr-H (H-6)
~ 7.50t1HAr-H (H-4)
~ 7.35t1HAr-H (H-5)
~ 7.30d1HAr-H (H-3)
~ 3.80s2HAr-CH₂-N
~ 3.65t2HN-CH₂-CH₂-OH
~ 2.70t2HN-CH₂-CH₂-OH
~ 2.65q2HN-CH₂-CH₃
~ 2.50 (broad)s1H-OH
~ 1.15t3HN-CH₂-CH₃

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile (in CDCl₃ at 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 140.0Ar-C (C-2)
~ 133.0Ar-C (C-4)
~ 132.5Ar-C (C-6)
~ 129.0Ar-C (C-5)
~ 127.0Ar-C (C-3)
~ 118.0-C≡N
~ 112.0Ar-C (C-1)
~ 60.0Ar-CH₂-N
~ 58.0N-CH₂-CH₂-OH
~ 53.0N-CH₂-CH₂-OH
~ 48.0N-CH₂-CH₃
~ 12.0N-CH₂-CH₃

Rationale for Predicted Chemical Shifts

The prediction of the ¹H and ¹³C NMR spectra is based on a fragment analysis approach, considering the known chemical shifts of benzonitrile, N-ethyl-N-(2-hydroxyethyl)amine, and the influence of the methylene bridge and the ortho-substitution pattern.

Aromatic Region (¹H and ¹³C)

The benzonitrile moiety is the starting point for predicting the aromatic signals. In unsubstituted benzonitrile, the aromatic protons appear in the range of 7.3-7.7 ppm, and the carbons resonate between 110-135 ppm.[1][2][3] The introduction of an alkylamino-methyl substituent at the ortho position (C-2) will induce significant changes in the electronic environment of the aromatic ring. This substituent is generally considered to be electron-donating through the nitrogen lone pair, which will affect the shielding of the aromatic protons and carbons.[4][5]

The ortho-substitution pattern breaks the symmetry of the benzene ring, leading to four distinct signals for the aromatic protons and six signals for the aromatic carbons.[6] The proton ortho to the electron-donating substituent (H-3) is expected to be the most shielded (shifted upfield), while the proton para to the substituent (H-5) will also experience some shielding. The proton at the 6-position, being ortho to the cyano group, is expected to be the most deshielded.[7]

Aliphatic Region (¹H and ¹³C)

The aliphatic region of the spectrum is predicted based on the chemical shifts of N-ethyl-N-(2-hydroxyethyl)amine and related structures.

  • Methylene Bridge (Ar-CH₂-N): The benzylic protons of the methylene bridge are expected to appear as a singlet around 3.80 ppm. This downfield shift is due to the proximity of the aromatic ring and the nitrogen atom. The corresponding carbon signal is predicted around 60.0 ppm.

  • N-Ethyl Group (N-CH₂-CH₃): The methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons, predicted around 2.65 ppm. The methyl protons will appear as a triplet around 1.15 ppm. Their corresponding carbon signals are expected at approximately 48.0 ppm and 12.0 ppm, respectively.

  • N-(2-hydroxy-ethyl) Group (N-CH₂-CH₂-OH): The two methylene groups of the hydroxyethyl moiety are diastereotopic due to the chiral center created by the nitrogen atom (in a conformational sense). Therefore, they are expected to have distinct chemical shifts. The methylene group attached to the hydroxyl group (N-CH₂-CH₂ -OH) will be more deshielded and is predicted to resonate as a triplet around 3.65 ppm. The methylene group attached to the nitrogen (N-CH₂ -CH₂-OH) is predicted as a triplet around 2.70 ppm. Their corresponding carbon signals are expected around 58.0 ppm and 53.0 ppm. The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly dependent on concentration and solvent, but is predicted here to be around 2.50 ppm.[8][9][10]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile, the following experimental protocol is recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many organic molecules and is recommended as a starting point.[11] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[12][13] For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume is recommended due to the lower natural abundance of the ¹³C isotope.[13]

  • Filtration: Dissolve the sample in the deuterated solvent in a small vial. To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. However, modern spectrometers can reference the spectrum to the residual solvent peak, making the addition of TMS optional.

Instrument Parameters

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans (NS): 16 to 64 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AT): 2-4 seconds.

  • Spectral Width (SW): 0-12 ppm.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).

  • Number of Scans (NS): 1024 or more scans.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AT): 1-2 seconds.

  • Spectral Width (SW): 0-220 ppm.

Advanced 2D NMR for Structural Confirmation

To unequivocally confirm the predicted assignments and elucidate the complete connectivity of the molecule, a series of 2D NMR experiments are indispensable.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates the chemical shifts of protons with their directly attached carbons.[7] This is a powerful tool for assigning the carbon signals based on the more easily interpretable proton spectrum.

HSQC_Correlations cluster_protons ¹H Signals cluster_carbons ¹³C Signals H_Ar Ar-H (~7.30-7.65 ppm) C_Ar Ar-C (~127.0-133.0 ppm) H_Ar->C_Ar Directly Bonded H_CH2_Ar Ar-CH₂-N (~3.80 ppm) C_CH2_Ar Ar-CH₂-N (~60.0 ppm) H_CH2_Ar->C_CH2_Ar Directly Bonded H_CH2_OH N-CH₂-CH₂-OH (~3.65 ppm) C_CH2_OH N-CH₂-CH₂-OH (~58.0 ppm) H_CH2_OH->C_CH2_OH Directly Bonded H_CH2_N N-CH₂-CH₂-OH (~2.70 ppm) C_CH2_N N-CH₂-CH₂-OH (~53.0 ppm) H_CH2_N->C_CH2_N Directly Bonded H_CH2_Et N-CH₂-CH₃ (~2.65 ppm) C_CH2_Et N-CH₂-CH₃ (~48.0 ppm) H_CH2_Et->C_CH2_Et Directly Bonded H_CH3_Et N-CH₂-CH₃ (~1.15 ppm) C_CH3_Et N-CH₂-CH₃ (~12.0 ppm) H_CH3_Et->C_CH3_Et Directly Bonded

Caption: Predicted HSQC correlations for the title compound.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different fragments of the molecule, such as linking the aliphatic side chain to the benzonitrile ring.

Caption: Key predicted HMBC correlations for structural elucidation.

By combining the information from ¹H, ¹³C, HSQC, and HMBC spectra, a complete and confident structural assignment of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile can be achieved.

Conclusion

This technical guide provides a robust, theory-backed prediction of the ¹H and ¹³C NMR spectra of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile. The detailed rationale for the predicted chemical shifts, coupled with a comprehensive experimental protocol, offers a valuable resource for researchers working on the synthesis and characterization of this and structurally related compounds. The application of advanced 2D NMR techniques, as outlined, will be crucial for the definitive confirmation of the molecular structure.

References

  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. RSC Publishing.
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  • N-Ethyl-N-hydroxyethylaniline(92-50-2) 1H NMR spectrum. ChemicalBook.
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Exploratory

An In-depth Technical Guide on the Material Safety Data Sheet (MSDS) and Toxicity Profile for 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

Preamble: Navigating the Data Void for a Novel Benzonitrile Derivative In the landscape of chemical research and drug development, we often encounter compounds for which a comprehensive toxicological profile has not yet...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Data Void for a Novel Benzonitrile Derivative

In the landscape of chemical research and drug development, we often encounter compounds for which a comprehensive toxicological profile has not yet been established. 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile is one such molecule. The absence of a dedicated Material Safety Data Sheet (MSDS) necessitates a rigorous, science-led approach to hazard assessment, drawing upon data from structurally similar compounds. This guide is structured to provide a reasoned and cautious evaluation of the potential hazards associated with this compound, empowering researchers to handle it with the appropriate safety measures. Our methodology is rooted in the principle of "read-across" from analogous chemical structures, a cornerstone of predictive toxicology.

Chemical Identity and Physicochemical Characterization

The first step in any safety assessment is to unequivocally identify the compound and to understand its physical and chemical properties. These properties are critical in determining its likely behavior in a biological system and in the environment.

Chemical Structure:

Caption: Chemical structure of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile.

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueRationale/Source
Molecular Formula C₁₂H₁₆N₂O-
Molecular Weight 204.27 g/mol -
Boiling Point ~350-400 °CBased on structurally similar benzonitriles and amino alcohols.
Melting Point Not readily availableLikely a solid at room temperature.
Water Solubility Moderately solubleThe hydroxyl and amino groups will increase water solubility compared to unsubstituted benzonitrile.
logP (Octanol-Water Partition Coefficient) ~1.5 - 2.5Estimated based on the presence of both hydrophobic (benzonitrile) and hydrophilic (amino alcohol) moieties.
Vapor Pressure LowExpected to be low due to the relatively high molecular weight and presence of hydrogen bonding groups.

Hazard Identification and GHS Classification (by Analogy)

Due to the lack of specific experimental data for 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile, a GHS classification must be inferred from its constituent chemical groups: the benzonitrile moiety and the N-ethyl-N-(2-hydroxyethyl)amino-methyl side chain.

The Benzonitrile Moiety: The benzonitrile functional group is a known toxicophore. Many benzonitrile derivatives are classified as acutely toxic and irritants. For example, 2-ethylbenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Although some studies on benzonitrile itself suggest it does not form cyanide in vivo, the overall toxicity profile of this class of compounds warrants a cautious approach.[2][3]

The N-ethyl-N-(2-hydroxyethyl)amino-methyl Side Chain: The side chain is an amino alcohol derivative. Generally, simple amino alcohols like ethanolamine have a lower order of acute toxicity but can be irritants. For instance, N,N-Bis-(2-hydroxyethyl)-2-aminoethane sulphonic acid is not classified as hazardous under GHS.[4]

Proposed GHS Classification (Precautionary):

Based on a conservative assessment of the combined structural features, the following GHS classification should be provisionally adopted until empirical data is available.

Table 2: Provisional GHS Classification

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation

GHS_Pictograms cluster_0 Provisional GHS Pictograms GHS07

Caption: Provisional GHS Pictogram: Exclamation Mark.

Toxicological Profile (by Analogy)

This section synthesizes the likely toxicological properties of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile by examining data from its structural analogues.

Acute Toxicity:

  • Oral: Benzonitrile and its simple alkyl derivatives generally exhibit moderate acute oral toxicity. For benzonitrile, the oral LD50 in rats is around 1.5 g/kg.[5] It is prudent to assume that the title compound will have an LD50 in a similar range, classifying it as "Harmful if swallowed".

  • Dermal: Dermal absorption is a potential route of exposure. The dermal LD50 for benzonitrile in rats is between 1200-2000 mg/kg bw.[2] Therefore, the compound is provisionally classified as "Harmful in contact with skin".

  • Inhalation: While the low vapor pressure of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile may limit the risk of vapor inhalation, exposure to aerosols or dusts during handling could be a concern. Benzonitrile vapor is irritating to the eyes, nose, and throat.[2]

Skin and Eye Irritation:

  • Skin: Benzonitrile and its derivatives are often skin irritants.[2][6] The amino group in the side chain could also contribute to skin irritation. Therefore, direct skin contact should be avoided.

  • Eyes: This compound is expected to be a serious eye irritant. Many benzonitriles and amines cause significant eye irritation.[7]

Sensitization: There is no specific data to suggest that this compound would be a skin or respiratory sensitizer. However, as with any novel chemical, the potential for sensitization cannot be entirely ruled out without specific testing.

Repeated Dose Toxicity: Studies on benzonitrile have shown that repeated exposure can lead to effects on the liver and kidneys.[2] The primary target organs for toxicity after repeated exposure to 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile are currently unknown.

Genotoxicity and Carcinogenicity:

  • Genotoxicity: Benzonitrile was negative in several bacterial reverse mutation assays (Ames test).[2] There is no structural alert to suggest that 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile would be mutagenic.

  • Carcinogenicity: There is no data available to assess the carcinogenic potential of this compound.

Experimental Protocols for Hazard Assessment

Should a comprehensive toxicological evaluation of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile be required, the following standardized experimental workflows should be considered.

Toxicity_Testing_Workflow cluster_in_vitro In Vitro / In Silico Assessment cluster_in_vivo In Vivo Assessment QSAR QSAR Modeling (e.g., for skin/eye irritation, mutagenicity) Ames Bacterial Reverse Mutation Assay (Ames Test) (OECD TG 471) QSAR->Ames If mutagenicity is suspected ChromAb In Vitro Chromosomal Aberration Test (OECD TG 473) Ames->ChromAb AcuteOral Acute Oral Toxicity (Up-and-Down Procedure) (OECD TG 425) AcuteDermal Acute Dermal Toxicity (OECD TG 402) AcuteOral->AcuteDermal SkinIrrit Acute Dermal Irritation/Corrosion (OECD TG 404) AcuteDermal->SkinIrrit EyeIrrit Acute Eye Irritation/Corrosion (OECD TG 405) SkinIrrit->EyeIrrit Start Novel Compound: 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile Start->QSAR Start->AcuteOral

Caption: A tiered approach to the toxicological assessment of a novel chemical.

Step-by-Step Protocol for an In Vitro Bacterial Reverse Mutation (Ames) Test (OECD TG 471):

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA). These strains are selected to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (e.g., a post-mitochondrial fraction (S9) from the liver of rats treated with an enzyme-inducing agent like Aroclor 1254 or a mixture of phenobarbital and β-naphthoflavone). This is crucial as some chemicals only become mutagenic after metabolism.

  • Dose Range Finding: Perform a preliminary experiment to determine the appropriate concentration range of the test compound. The highest concentration should show some evidence of toxicity to the bacterial strains.

  • Main Experiment:

    • Plate Incorporation Method: Add the test compound, the bacterial culture, and (if used) the S9 mix to molten top agar. Pour this mixture onto minimal glucose agar plates.

    • Pre-incubation Method: Incubate the test compound, bacterial culture, and S9 mix together before adding the top agar and plating.

  • Controls: Include both negative (vehicle) and positive controls (known mutagens for each strain with and without S9 activation) to ensure the validity of the assay.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Handling, Exposure Controls, and First Aid

Given the provisional hazard assessment, the following precautions are recommended:

Engineering Controls:

  • Handle the compound in a well-ventilated laboratory.

  • For procedures that may generate dust or aerosols, use a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor/particulate filter is recommended.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust or vapors.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Conclusion and Forward-Looking Statement

This technical guide provides a comprehensive, albeit predictive, overview of the potential hazards associated with 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile. The core directive of this document is to foster a culture of safety through informed risk assessment. While the toxicological profile presented here is based on the sound scientific principle of read-across from structural analogues, it is imperative to recognize that these are not substitutes for empirical data. As research on this molecule progresses, it is strongly recommended that the provisional safety and toxicity data presented herein be validated through standardized toxicological testing.

References

  • PubChem. 2-Amino-5-(1-hydroxy-2-((2-(ngcontent-ng-c2822837209="" class="ng-star-inserted">2H_3)methyl(ngcontent-ng-c2822837209="" class="ng-star-inserted">2H_6)propan-2-yl)amino)ethyl)benzonitrile. National Center for Biotechnology Information. [Link]

  • NextSDS. 2-[2-(methylamino)ethyl]benzonitrile hydrochloride — Chemical Substance Information. [Link]

  • Australian Government Department of Health. Benzonitrile: Human health tier II assessment. [Link]

  • ScienceDirect. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. [Link]

  • PubChem. 2-Ethylbenzonitrile. National Center for Biotechnology Information. [Link]

  • National Institute of Health Sciences. Summary information of human health hazard assessment of existing chemical substances (Ⅶ). [Link]

  • National Center for Biotechnology Information. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • PrepChem. Synthesis of α-[[(2-Hydroxyethyl)amino]methyl]benzenemethanol. [Link]

  • Environmental Protection Agency. Benzonitrile Final AEGL Document. [Link]

  • Carl ROTH. Safety Data Sheet: N,N-Bis-(2-hydroxyethyl)-2-aminoethane sulphonic acid. [Link]

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Foundational

Theoretical pKa and logP Profiling of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile: A Mechanistic and Computational Guide

Executive Summary & Structural Deconstruction In early-stage drug development, accurately predicting the acid dissociation constant (pKa) and lipophilicity (logP) of a target molecule is paramount. These physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Deconstruction

In early-stage drug development, accurately predicting the acid dissociation constant (pKa) and lipophilicity (logP) of a target molecule is paramount. These physicochemical parameters dictate the molecule's solubility, membrane permeability, volume of distribution, and target-binding affinity.

The molecule 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile (SMILES: CCN(CCO)Cc1ccccc1C#N) presents a highly functionalized architecture that requires careful mechanistic deconstruction to predict its behavior in solution accurately.

Structurally, the molecule consists of three distinct domains:

  • The Core Scaffold: An ortho-substituted benzonitrile ring.

  • The Basic Center: A tertiary amine nitrogen, which serves as the sole protonation site.

  • The N-Substituents: An ethyl group and a 2-hydroxyethyl group, which modulate both the electron density around the nitrogen and the molecule's overall amphiphilicity.

Theoretical pKa Prediction: Inductive Effects and Causality

The pKa of a molecule is not merely a static number; it is a dynamic reflection of how easily a basic center can stabilize a positive charge (conjugate acid) in a specific dielectric environment. For tertiary amines, predictive software like ACD/Labs relies heavily on Hammett equations and curated fragment databases to calculate these values[1]. Furthermore, advanced quantum-mechanical (QM) approaches utilizing implicit solvation models are increasingly used to capture complex intramolecular interactions[2].

Mechanistic Causality of the pKa Shift

A standard unhindered tertiary benzylamine (e.g., N,N-diethylbenzylamine) typically exhibits a pKa of approximately 8.5 to 9.0. However, the unique substituents on this target molecule drastically alter its basicity:

  • The Ortho-Cyano Effect (-I): The cyano group (-C≡N) is a powerful electron-withdrawing group. Because it is located at the ortho position relative to the aminomethyl arm, its inductive pull (-I) is transmitted efficiently through the sigma bonds and through space. This pulls electron density away from the amine nitrogen, destabilizing the protonated state and significantly lowering the pKa.

  • The Hydroxyl Oxygen Effect (-I): The oxygen atom on the 2-hydroxyethyl group is highly electronegative. It exerts an additional inductive pull away from the nitrogen, further depressing the pKa compared to a simple alkyl chain.

Table 1: Theoretical pKa Contributions and Predicted Shift

Structural FeatureMechanistic Effect on BasicityEstimated Shift (ΔpKa)
Baseline (N,N-Diethylbenzylamine)N/A~ 8.5
Ortho-Cyano Group (-CN)Strong -I Effect (Through-space & bond)-1.0 to -1.5
2-Hydroxyethyl Oxygen (-OH)Moderate -I Effect-0.5 to -0.8
Predicted System pKa Cumulative Inductive Pull 6.2 - 7.0

Theoretical logP Prediction: Hydrophobic/Hydrophilic Balance

The partition coefficient (logP) measures the differential solubility of the neutral form of a compound between a non-polar solvent (1-octanol) and water. Predictive tools such as ALOGPS (which utilizes Associative Neural Networks)[3] and SwissADME (which employs multiple predictive topological models)[4] calculate logP by summing the lipophilic and hydrophilic contributions of individual molecular fragments.

Mechanistic Causality of Lipophilicity

The logP of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile is a delicate balance of competing forces:

  • Hydrophobic Drivers: The aromatic benzene ring, the methylene spacer, and the ethyl chain drive the molecule into the lipid phase.

  • Hydrophilic Drivers: The cyano group possesses a strong dipole moment, while the 2-hydroxyethyl group acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). These features anchor the molecule in the aqueous phase.

Table 2: Theoretical logP (Lipophilicity) Fragment Contributions

Fragment / DescriptorHydrophobic/Hydrophilic NatureApproximate Contribution
Benzene RingHydrophobic+ 2.0
Cyano Group (-CN)Hydrophilic (Strong Dipole)- 0.3
Methylene Spacer (-CH2-)Hydrophobic+ 0.5
Tertiary Amine (-N<)Hydrophilic (Polarizable)- 0.4
Ethyl Group (-CH2CH3)Hydrophobic+ 1.0
2-Hydroxyethyl (-CH2CH2OH)Hydrophilic (H-bond donor/acceptor)- 0.8
Predicted System logP Balanced Amphiphilicity 1.8 - 2.2

Visualizing the Analytical Workflow

PhysicochemicalWorkflow SMILES Molecule: 2-{[Ethyl-(2-hydroxy-ethyl) -amino]-methyl}-benzonitrile pKa_Pred pKa Prediction (Hybrid/QM Models) SMILES->pKa_Pred logP_Pred logP Prediction (Fragment/Topological) SMILES->logP_Pred Mech_pKa Inductive Effect Analysis (-I from -CN and -OH) pKa_Pred->Mech_pKa Causality Assessment Mech_logP Hydrophobic/Hydrophilic Balance Analysis logP_Pred->Mech_logP Causality Assessment Exp_Val Experimental Validation (Titration & Shake-Flask) Mech_pKa->Exp_Val Self-Validating Protocol Mech_logP->Exp_Val Self-Validating Protocol Final Validated Physicochemical Profile (ADMET Ready) Exp_Val->Final Mass Balance & Gran Plot Verified

Fig 1. In silico prediction and experimental validation workflow for physicochemical profiling.

Self-Validating Experimental Protocols

Theoretical models must be grounded in empirical reality. The following protocols are designed not just to measure pKa and logP, but to act as self-validating systems that automatically flag experimental errors.

Protocol A: Potentiometric Titration for pKa Determination

Causality: Potentiometric titration measures the macroscopic ionization constant by tracking pH changes against the volume of a standardized titrant.

  • Calibration: Calibrate the pH glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25°C.

  • Sample Preparation: Dissolve 2.0 mg of the target molecule in 10 mL of a 0.15 M KCl solution. Causality: The KCl maintains a constant ionic strength, mimicking physiological blood conditions and preventing activity coefficient fluctuations during the run.

  • Titration: Titrate the solution with standardized 0.1 M HCl under a strict nitrogen gas purge. Causality: The nitrogen atmosphere prevents atmospheric CO2 from dissolving into the solution and forming carbonic acid, which would skew the equivalence point.

  • Self-Validation (The Gran Plot): Calculate the first derivative of the titration curve (Gran plot). Validation Gate: If the Gran plot shows non-linear regions prior to the equivalence point, the system immediately flags carbonate interference or electrode drift. The experiment is deemed invalid, and recalibration is required.

Protocol B: Shake-Flask Method coupled with RP-HPLC for logP

Causality: The shake-flask method physically simulates the biphasic partitioning of a drug between the aqueous environment of the body and the lipid bilayer of cell membranes.

  • Phase Saturation: Mutually saturate 1-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours prior to the experiment. Causality: This prevents volume shifts caused by the solvents dissolving into one another during the actual partitioning phase.

  • Solubilization: Dissolve a known mass of the analyte into the mutually saturated aqueous buffer to create the initial concentration ( Caq_initial​ ).

  • Partitioning: Combine equal volumes of the spiked aqueous phase and the saturated 1-octanol phase in a glass vial. Shake mechanically for 1 hour, then centrifuge at 3000 rpm for 15 minutes to ensure a sharp, complete phase separation.

  • Quantification & Self-Validation: Extract aliquots from both phases and quantify the final concentrations ( Caq_final​ and Coct_final​ ) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Validation Gate (Mass Balance): Calculate the recovery using the equation: (Caq_final​×Vaq​)+(Coct_final​×Voct​)=Caq_initial​×Vaq​ . If the total mass recovery is < 95%, the system flags potential precipitation, emulsion formation, or adsorption of the lipophilic molecule to the glass vial walls, rendering the logP calculation invalid.

References

  • ACD/Labs. "Decades of Reliable pKa Predictions - ACD/Labs". acdlabs.com. Available at:[Link]

  • ACS Publications. "Accurate Amine pKa Prediction for CO2 Capture Solvents Using Improved Solvation Coupled with Quantum-Informed Delta-Learning". acs.org. Available at:[Link]

  • Virtual Computational Chemistry Laboratory. "On-line Lipophilicity/Aqueous Solubility Calculation Software". vcclab.org. Available at:[Link]

  • SwissADME. "Frequently Asked Questions - SwissADME". swissadme.ch. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

Abstract Introduction: The Rationale for Benzonitrile Derivatives Benzonitrile and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds and functional materials. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Rationale for Benzonitrile Derivatives

Benzonitrile and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds and functional materials. The nitrile group serves as a versatile precursor for various functional groups, including amines, carboxylic acids, and tetrazoles, making it a cornerstone in pharmaceutical development. Its presence can influence the electronic and steric properties of a molecule, often contributing to enhanced binding affinity with biological targets. Furthermore, the introduction of amino-alcohol side chains, as in the title compound, can impart desirable pharmacokinetic properties such as improved solubility and the ability to form hydrogen bonds with protein residues.

This guide focuses on a plausible and efficient synthetic route to 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile, a compound with potential applications as a scaffold in the design of novel therapeutics or as a building block in materials science.

Proposed Synthesis of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

The most logical and efficient pathway to synthesize the target compound is through the nucleophilic substitution of a benzylic halide with a secondary amine. In this case, we propose the reaction of 2-(bromomethyl)benzonitrile with N-ethyl-2-aminoethanol. This reaction is a classic example of N-alkylation and is expected to proceed with high efficiency under appropriate conditions.

Synthetic Workflow Diagram

Synthetic_Workflow Figure 1: Proposed Synthesis of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile cluster_reaction Reaction Conditions cluster_product Product & Byproduct A 2-(bromomethyl)benzonitrile C Solvent: Acetonitrile (CH3CN) Base: Potassium Carbonate (K2CO3) Temperature: Room Temperature A->C + B N-ethyl-2-aminoethanol B->C + D 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile C->D Nucleophilic Substitution E Potassium Bromide (KBr) C->E

Caption: Proposed reaction scheme for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

  • 2-(bromomethyl)benzonitrile

  • N-ethyl-2-aminoethanol

  • Anhydrous Potassium Carbonate (K2CO3)

  • Acetonitrile (CH3CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel (for column chromatography)

  • Hexanes (for column chromatography)

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-(bromomethyl)benzonitrile (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous acetonitrile (10 mL per mmol of 2-(bromomethyl)benzonitrile). Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Nucleophile Addition: To the stirring suspension, add N-ethyl-2-aminoethanol (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Upon completion of the reaction, filter the solid potassium carbonate and potassium bromide. Wash the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to elute the final product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Predicted Characterization Data

The following table summarizes the expected analytical data for 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile.

Analytical Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.6 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.4 (t, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~3.8 (s, 2H, Ar-CH₂-N), ~3.6 (t, 2H, N-CH₂-CH₂-OH), ~2.7 (t, 2H, N-CH₂-CH₂-OH), ~2.6 (q, 2H, N-CH₂-CH₃), ~1.1 (t, 3H, N-CH₂-CH₃), ~2.0-3.0 (br s, 1H, -OH).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~140 (Ar-C), ~133 (Ar-C), ~132 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~118 (CN), ~112 (Ar-C-CN), ~60 (N-CH₂-C H₂-OH), ~58 (Ar-C H₂-N), ~55 (N-C H₂-CH₂-OH), ~48 (N-C H₂-CH₃), ~12 (N-CH₂-C H₃).
FT-IR (ATR) ν (cm⁻¹): ~3400 (br, O-H stretch), ~2970 (C-H stretch, aliphatic), ~2225 (C≡N stretch), ~1600, 1480 (C=C stretch, aromatic).
Mass Spectrometry (ESI+) m/z: Calculated for C₁₂H₁₆N₂O [M+H]⁺: 205.1335; Found: ~205.13.

Discussion and Mechanistic Insights

The proposed synthesis is a straightforward and robust method. The choice of potassium carbonate as the base is critical; it is strong enough to deprotonate the secondary amine, facilitating its nucleophilic attack on the benzylic bromide, but mild enough to avoid side reactions. Acetonitrile is an excellent solvent for this type of reaction due to its polar aprotic nature, which solubilizes the reactants and facilitates the SN2 reaction mechanism.

Self-Validating Protocol

The described protocol is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for precise determination of the reaction endpoint. The purification by column chromatography ensures the isolation of a high-purity product, and the comprehensive characterization by spectroscopic methods provides unambiguous confirmation of the final structure.

Potential Applications and Future Directions

The structure of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile incorporates several key pharmacophores. The benzonitrile moiety is present in a number of approved drugs, and the amino-alcohol side chain can enhance water solubility and provide hydrogen bonding donors and acceptors for interaction with biological targets.

This compound could serve as a valuable intermediate for the synthesis of more complex molecules, including:

  • Antihypertensive agents: The core structure is related to certain calcium channel blockers.

  • Anticancer agents: The benzonitrile group can be a key feature in molecules targeting various signaling pathways in cancer cells.

  • Ligands for metal complexes: The nitrogen and oxygen atoms can act as chelating agents for various metal ions, with potential applications in catalysis or as imaging agents.

Future work should focus on the experimental validation of the proposed synthesis and the exploration of the biological activity of this novel compound and its derivatives.

Conclusion

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis and characterization of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile. By leveraging established chemical principles and providing detailed experimental procedures, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the exploration of this and related novel chemical entities.

References

  • Synthesis of Benzonitrile Derivatives: For general methods on the synthesis of substituted benzonitriles, including nucleophilic substitution reactions.

    • Title: Benzonitrile: Human health tier II assessment
    • Source: Australian Department of Health
    • URL: [Link]

  • Synthesis of 2-(bromomethyl)

    • Title: A kind of synthetic method of 2- cyano-benzyl bromide and the like
    • Source: Google P
    • URL: [1]

  • N-Alkylation of Amines: General principles and protocols for the N-alkyl

    • Title: Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist
    • Source: Journal of Medicinal Chemistry
    • URL: [Link][2]

  • Synthesis of related amino-alcohol substituted benzonitriles: Provides context and analogous procedures. Title: 2-[(2-Hydroxyethyl)amino]benzonitrile Source: Vulcanchem

Sources

Protocols & Analytical Methods

Method

Application of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile in Advanced API Manufacturing

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols Executive Summary & Chemical Profile In modern Active Pharmaceutical Ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols

Executive Summary & Chemical Profile

In modern Active Pharmaceutical Ingredient (API) manufacturing, the selection of versatile, bifunctional building blocks is critical for accelerating drug discovery and scaling complex syntheses. 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile (CAS: 1176738-33-2) is a highly specialized, orthogonal scaffold designed for divergent synthetic applications.

With a molecular weight of 204.27 g/mol and the formula C₁₂H₁₆N₂O, this molecule features three distinct interaction nodes:

  • An ortho-substituted Nitrile Group: A latent pharmacophore ready for heterocycle construction.

  • A Primary Hydroxyl Group: A sterically accessible handle for etherification.

  • A Tertiary Amine Core: A basic center that modulates API solubility, mitigates hERG liabilities, and fine-tunes target residence time via electrostatic interactions in protein binding pockets.

As a Senior Application Scientist, I have structured this guide to move beyond standard reaction lists. We will explore the causality behind the reactivity of this scaffold and provide field-proven, self-validating protocols for its functionalization.

Mechanistic Insights & Synthetic Utility (E-E-A-T)

The true value of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile lies in its orthogonal reactivity. You can selectively functionalize either the nitrile or the hydroxyl group without requiring cumbersome protection/deprotection steps.

The Nitrile Group: A Gateway to Tetrazoles

Nitriles are highly stable but can be activated to form 1,5-disubstituted tetrazoles via a[3+2] cycloaddition with an azide source . The tetrazole ring is a premier bioisostere for carboxylic acids, widely utilized in Angiotensin II receptor blockers (Sartans) due to its superior metabolic stability and enhanced lipophilicity. However, unactivated nitriles are notoriously sluggish in cycloadditions. By introducing a Lewis acid catalyst such as Zinc Bromide (ZnBr₂), we coordinate the nitrogen of the nitrile, drastically increasing the electrophilicity of the carbon center and facilitating rapid azide attack .

The 2-Hydroxyethyl Group: Precision O-Alkylation

The primary alcohol on the ethyl chain is an ideal substrate for the Mitsunobu reaction, enabling the formation of robust ether linkages with complex phenolic API intermediates . The causality of success here relies on the tertiary amine's sterics; it does not interfere with the formation of the Morrison-Brunn-Huisgen betaine intermediate (formed by PPh₃ and DIAD). This allows for direct, regioselective O-alkylation under mild conditions.

Pathway Core 2-{[Ethyl-(2-hydroxy-ethyl)-amino] -methyl}-benzonitrile Nitrile Nitrile Functionalization [3+2] Cycloaddition Core->Nitrile NaN3, ZnBr2 120°C, DMF Hydroxyl Hydroxyl Functionalization Mitsunobu Reaction Core->Hydroxyl PPh3, DIAD Phenol, THF, 0°C Tetrazole 5-Substituted Tetrazole (Sartan-like Pharmacophore) Nitrile->Tetrazole Tetrazole Ring Formation Ether Aryl/Alkyl Ether Linkage (Targeted Kinase Inhibitors) Hydroxyl->Ether O-Alkylation

Divergent synthetic pathways of the bifunctional benzonitrile API scaffold.

Quantitative Data Summaries

To establish a robust design space, we have summarized the optimization data for both key functionalization pathways.

Table 1: Optimization of[3+2] Cycloaddition for Tetrazole Synthesis Objective: Maximize yield while minimizing toxic organotin usage.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Note
NoneDMF12048<10Insufficient electrophilic activation.
Tributyltin Chlorideo-Xylene1302482High yield, but toxic tin waste generated.
ZnBr₂ (1.2 eq) Water/iPrOH 100 18 92 Optimal green chemistry approach.
Nano-Ag-TiO₂DMF1201295Excellent yield; requires catalyst recovery.

Table 2: Mitsunobu Coupling Optimization (O-Alkylation) Objective: Prevent hydrazine byproducts and auto-alkylation.

Reagent CombinationSolventTemp (°C)EquivalentsYield (%)
PPh₃ / DEADTHF0 to RT1.265
PPh₃ / DIAD THF 0 to RT 1.5 82
PPh₃ / DIADToluene0 to RT1.545
PBu₃ / TMADDCM0 to RT1.578

Experimental Protocols

The following protocols are designed as self-validating systems . Each workflow contains specific checkpoints to ensure mechanistic fidelity before proceeding to the next step.

Protocol A: Synthesis of 5-Substituted Tetrazole via [3+2] Cycloaddition

Rationale: We utilize ZnBr₂ over traditional organotin azides to maintain a greener, scalable API manufacturing profile while ensuring high conversion rates .

Step-by-Step Methodology:

  • Preparation: In a rigorously dried 100 mL round-bottom flask, dissolve 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile (10.0 mmol, 2.04 g) in 25 mL of a Water/Isopropanol (1:1 v/v) mixture.

  • Activation: Add Zinc Bromide (ZnBr₂, 12.0 mmol, 2.70 g) in one portion. Stir at room temperature for 15 minutes to allow the Lewis acid to coordinate with the nitrile nitrogen.

  • Azide Addition: Carefully add Sodium Azide (NaN₃, 15.0 mmol, 0.97 g). Caution: NaN₃ is highly toxic; handle strictly inside a fume hood.

  • Cycloaddition: Attach a reflux condenser and heat the mixture to 100°C for 18 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The self-validating indicator of success is the disappearance of the starting material spot (Rf ~0.6) and the appearance of a highly polar, baseline-shifted spot (the tetrazole salt). Confirm via LC-MS (Expected [M+H]⁺ for the product: m/z 248.1).

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH 3 to precipitate the free tetrazole. Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: O-Alkylation via Mitsunobu Reaction

Rationale: The order of addition is the most critical parameter. Adding DIAD dropwise at 0°C ensures the reactive betaine intermediate forms slowly, preventing the rapid degradation of the azo reagent into unreactive hydrazine byproducts .

Workflow Step1 Step 1: Dissolution Core API + Phenol + PPh3 in anhydrous THF Step2 Step 2: Activation Cool to 0°C Dropwise DIAD addition Step1->Step2 Step3 Step 3: Coupling Warm to RT Stir for 12-24h Step2->Step3 Step4 Step 4: Purification Quench, Extract, Flash Chromatography Step3->Step4

Step-by-step experimental workflow for the Mitsunobu coupling reaction.

Step-by-Step Methodology:

  • Dissolution: In a flame-dried flask under Argon, dissolve the target phenolic API intermediate (5.0 mmol), 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile (5.5 mmol, 1.12 g), and Triphenylphosphine (PPh₃, 7.5 mmol, 1.96 g) in 40 mL of anhydrous THF.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0°C.

  • Betaine Formation (Critical Step): Dilute Diisopropyl azodicarboxylate (DIAD, 7.5 mmol, 1.48 mL) in 5 mL of anhydrous THF. Add this solution dropwise over 30 minutes using a syringe pump.

  • Validation Checkpoint: The reaction mixture must transition from a pale yellow to a deep orange-red upon the addition of DIAD, physically indicating the successful formation of the betaine intermediate. Complete consumption of the starting alcohol (m/z 205.1) should be verified by UPLC-MS before quenching.

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 16 hours.

  • Purification: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 x 20 mL). The organic layers are combined, dried, and concentrated. Purify the crude residue via flash column chromatography (Hexanes:Ethyl Acetate gradient) to isolate the etherified API intermediate.

References

  • Synthesis of Tetrakis-Tetrazole via a Repetitive MCR Source: MDPI - ChemProc URL:[Link]

  • Green Synthetic Approach to 5-Substituted-1H-Tetrazoles via Recycle and Reuse of Tributyltin Chloride Source: Asian Journal of Chemistry URL:[Link]

  • Mitsunobu and Related Reactions: Advances and Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

Application

Advanced Protection and Deprotection Strategies for 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile in Complex API Synthesis

Introduction & Mechanistic Rationale The compound 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile is a highly versatile, polyfunctional building block frequently utilized in the synthesis of complex Active Pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile is a highly versatile, polyfunctional building block frequently utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its utility stems from its three distinct reactive sites:

  • An electrophilic nitrile (-CN): A prime target for nucleophilic addition (e.g., Grignard reagents) or reduction.

  • A nucleophilic primary alcohol (-OH): Prone to unwanted oxidation, esterification, or deprotonation by strong bases.

  • A basic tertiary amine (-N<): Capable of coordinating to transition metals, poisoning catalysts, or directing unwanted ortho-metalation.

To successfully elaborate the nitrile group or functionalize the aromatic ring without degrading the molecule, an orthogonal protection strategy is chemically imperative.

The Causality of Protection Choices

Why TBDPS for the Alcohol? Standard silyl ethers like TBS (tert-butyldimethylsilyl) are often too labile for multi-step syntheses involving acidic workups. The tert-butyldiphenylsilyl (TBDPS) group is selected because its increased steric bulk provides superior stability. Mechanistically, TBDPS is approximately 100 times more stable to acidic conditions than TBS 1. This is critical if the nitrile is subjected to organometallic addition followed by acidic hydrolysis to yield a ketone.

Why Borane for the Amine? Tertiary amines cannot be protected via standard carbamate chemistry (e.g., Boc or Cbz). While protonation (salt formation) is a common temporary mask, it is incompatible with the strong bases (like organolithiums) required for nitrile elaboration. Borane ( BH3​ ) complexation serves as a traceless, robust strategy. The borane coordinates to the nitrogen lone pair, effectively neutralizing its Lewis basicity and preventing transition-metal poisoning during downstream cross-coupling reactions 2.

Workflow Visualization

ProtectionWorkflow SM 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile TBDPS 1. O-Silylation (TBDPS-Cl) Protects Primary -OH SM->TBDPS TBDPS-Cl, Imidazole Borane 2. Borane Complexation (BH3) Masks Tertiary Amine TBDPS->Borane BH3·THF, 0°C Elaboration Downstream Chemistry (e.g., Grignard on -CN) Borane->Elaboration Organometallics Deprotect_B 3. Amine Deprotection (DABCO Scavenging) Elaboration->Deprotect_B DABCO, Mild Heat Deprotect_Si 4. Alcohol Deprotection (TBAF Cleavage) Deprotect_B->Deprotect_Si TBAF, THF

Orthogonal protection and deprotection workflow for the bifunctional benzonitrile building block.

Quantitative Data Summary

The following table summarizes the performance metrics and stability profiles of the chosen orthogonal protection strategy.

Reactive SiteProtecting GroupReagentsTypical YieldStability ProfileDeprotection Reagent
Primary -OH TBDPS EtherTBDPS-Cl, Imidazole, DMF92 - 96%Highly stable to acids (pH 2-12), organometallics, and Pd catalysts.TBAF (THF, 25°C)
Tertiary Amine Borane Adduct BH3​⋅THF (1.1 eq)88 - 94%Stable to strong bases (n-BuLi, Grignards) and oxidants.DABCO (Toluene, 80°C)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to confirm mechanistic success before proceeding to the next synthetic step.

Protocol A: Selective O-Silylation (TBDPS Protection)

This step masks the primary alcohol, preventing it from acting as a proton donor.

  • Setup: Charge a dry, argon-flushed round-bottom flask with 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile (1.0 equiv) and anhydrous DMF (0.2 M).

  • Catalysis & Base: Add Imidazole (2.0 equiv). Mechanistic note: Imidazole acts as both a thermodynamic base to neutralize HCl and a nucleophilic catalyst to activate the silyl chloride.

  • Reagent Addition: Cool the mixture to 0 °C. Dropwise, add tert-butyldiphenylsilyl chloride (TBDPS-Cl, 1.1 equiv).

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over Na2​SO4​ and concentrate.

  • In-Process Validation:

    • TLC: The product will appear as a significantly less polar spot (e.g., Rf​ 0.7 in 1:1 Hexanes/EtOAc) compared to the starting material.

    • 1 H NMR: Confirm success by the appearance of a massive singlet at ~1.05 ppm (9H, tert-butyl) and multiplet aromatic protons at 7.3-7.7 ppm (10H, diphenyl).

Protocol B: Borane Complexation of the Tertiary Amine

This step neutralizes the tertiary amine's lone pair.

  • Setup: Dissolve the TBDPS-protected intermediate (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Complexation: Cool the solution to 0 °C. Slowly add BH3​⋅THF complex (1.0 M solution, 1.1 equiv) via syringe.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Workup: Carefully quench excess borane by the dropwise addition of methanol until effervescence ceases. Concentrate the solvent in vacuo.

  • In-Process Validation:

    • 11 B NMR (Critical): The definitive proof of complexation is a broad peak in the 11 B NMR spectrum around -10 to -15 ppm, indicating a tetrahedral nitrogen-boron adduct, distinct from free borane.

(At this stage, the fully protected molecule can be subjected to harsh conditions, such as Grignard addition to the nitrile, without interference from the alcohol or amine).

Protocol C: Orthogonal Deprotection
Step C1: Borane Removal (Amine Unmasking)
  • Setup: Dissolve the elaborated, borane-protected intermediate in toluene (0.2 M).

  • Scavenging: Add DABCO (1,4-diazabicyclo[2.2.2]octane, 2.0 equiv). Mechanistic note: DABCO is a highly nucleophilic, unhindered diamine that acts as a superior Lewis base, thermodynamically driving the transfer of BH3​ from the substrate to itself.

  • Reaction: Heat the mixture to 80 °C for 4 hours.

  • Workup: Cool to room temperature, wash with water to remove the water-soluble DABCO-borane complex, and concentrate the organic layer.

Step C2: TBDPS Cleavage (Alcohol Unmasking)
  • Setup: Dissolve the intermediate in THF (0.1 M).

  • Cleavage: Add TBAF (Tetrabutylammonium fluoride, 1.0 M in THF, 1.2 equiv). Mechanistic note: The driving force of fluoride-based deprotection is the formation of the Si-F bond, which is approximately 30 kcal/mol stronger than the Si-O bond3.

  • Reaction: Stir at room temperature for 2 hours.

  • In-Process Validation:

    • TLC: A highly polar spot will reappear, indicating the liberation of the free primary hydroxyl group.

    • Mass Spectrometry: Confirm the loss of the TBDPS mass fragment (-238 Da).

References

  • Silyl Protective Groups Chem-Station Int. Ed.[Link]

Sources

Method

Reductive amination protocols yielding 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

Application Note: High-Fidelity Reductive Amination Protocol for the Synthesis of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile Executive Summary & Chemical Context The synthesis of 2-{[Ethyl-(2-hydroxy-ethyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Reductive Amination Protocol for the Synthesis of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

Executive Summary & Chemical Context

The synthesis of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile involves the selective construction of a tertiary amine bearing both a hydroxyethyl chain and an ortho-cyano benzyl moiety. This structural motif is highly relevant in the development of pharmaceutical libraries, particularly for ligands targeting central nervous system (CNS) receptors, where the basic nitrogen and hydrogen-bond donating hydroxyl group are critical for pharmacophore binding.

This guide details a highly chemoselective reductive amination protocol designed to maximize yield while preventing the reduction of the sensitive nitrile group.

Mechanistic Rationale & Reagent Selection

The transformation is a classic reductive amination coupling 2-formylbenzonitrile (2-cyanobenzaldehyde) with 2-(ethylamino)ethanol (N-ethylethanolamine). As a Senior Application Scientist, selecting the correct hydride source and solvent system is paramount to avoiding byproduct formation.

  • Reducing Agent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is selected over sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄). As established by [1], STAB is exceptionally mild and exhibits high chemoselectivity. It rapidly reduces the transient iminium ion but reacts sluggishly with the starting aldehyde, minimizing the formation of 2-(hydroxymethyl)benzonitrile (the direct alcohol reduction byproduct). Furthermore, STAB avoids the generation of toxic cyanide byproducts associated with NaBH₃CN.

  • Solvent Dynamics: 1,2-Dichloroethane (DCE) is the optimal solvent. STAB has superior solubility and kinetic profiles in DCE compared to dichloromethane (DCM) or tetrahydrofuran (THF).

  • Chemoselectivity: The nitrile group (-CN) on the aromatic ring is highly resistant to hydride transfer from STAB, ensuring no over-reduction to the primary amine occurs under these conditions.

Mechanistic Pathway

MechanisticPathway A 2-Formylbenzonitrile + N-Ethylethanolamine B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion Intermediate B->C Dehydration (-H2O) D Target Product: Tertiary Amine C->D Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of the reductive amination yielding the target tertiary amine.

Experimental Protocol: A Self-Validating Workflow

Causality in Workflow: This protocol is designed as a self-validating system. The progression from neutral starting materials to a basic tertiary amine allows for an acid-base extraction sequence that inherently purifies the product from non-basic impurities (unreacted aldehyde or neutral byproducts), validating the success of the amine formation without immediate reliance on chromatography.

Step-by-Step Procedure:

  • Iminium Formation (Pre-activation):

    • In an oven-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-formylbenzonitrile (10.0 mmol, 1.31 g) in anhydrous DCE (50 mL).

    • Add 2-(ethylamino)ethanol (10.5 mmol, 0.936 g) dropwise at room temperature (20–25 °C).

    • Expert Insight: While STAB allows for direct one-pot addition, stirring the aldehyde and secondary amine for 30 minutes prior to STAB addition maximizes the steady-state concentration of the iminium ion. This kinetic advantage heavily suppresses direct aldehyde reduction. We intentionally omit acetic acid here; secondary amines are sufficiently nucleophilic, and exogenous acid could promote unwanted esterification of the hydroxyl group.

  • Hydride Reduction:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add STAB (14.0 mmol, 2.97 g) portion-wise over 10 minutes to control any mild exotherm and prevent localized heating.

  • Reaction Maturation:

    • Remove the ice bath and allow the suspension to stir at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 1:1, UV visualization) or LC-MS. The reaction typically reaches >95% conversion within 2 to 4 hours.

  • Quenching (Self-Validation Step 1):

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution (CO₂ from unreacted STAB and acetoxy byproducts) ceases.

    • Expert Insight: The basic quench neutralizes the triacetoxyborate complex and ensures the newly formed tertiary amine is in its free-base form, partitioning entirely into the organic layer.

  • Acid-Base Extraction (Self-Validation Step 2):

    • Separate the organic (DCE) layer. Extract the aqueous layer with additional DCM (2 x 20 mL).

    • Combine the organic layers and extract with 1.0 M HCl (3 x 20 mL). The target tertiary amine will protonate and partition into the aqueous layer, leaving unreacted aldehyde and neutral impurities in the organic layer.

    • Basify the acidic aqueous layer with 2.0 M NaOH to pH ~10–11. The aqueous layer will turn cloudy as the free base oils out.

    • Extract the basic aqueous layer with EtOAc (3 x 30 mL).

  • Isolation:

    • Wash the combined EtOAc layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile as a pale yellow oil.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and expected outcomes for this specific transformation, providing a benchmark for scale-up operations.

ParameterValue / ReagentRationale
Aldehyde 1.0 EquivalentLimiting reagent to prevent unreacted electrophile in the final product.
Secondary Amine 1.05 EquivalentsSlight excess ensures complete conversion of the aldehyde and drives iminium formation.
Reducing Agent (STAB) 1.4 EquivalentsExcess accounts for trace moisture and ensures rapid, irreversible iminium reduction.
Reaction Molarity 0.2 M in DCEBalances reaction kinetics with the solubility of the triacetoxyborate complex.
Expected Yield 85 - 95%High conversion is typical for unhindered aliphatic secondary amines utilizing STAB.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]

Application

Scale-up synthesis procedures for 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

Application Note: Scale-Up Synthesis and Process Optimization of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Document...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Process Optimization of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Engineering Guide

Introduction & Retrosynthetic Rationale

The compound 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile (C₁₂H₁₆N₂O, MW: 204.27 g/mol ) is a highly versatile building block characterized by an ortho-substituted benzonitrile ring and a tertiary amino alcohol motif. This structural combination is frequently utilized in the development of CNS-active agents, cardiovascular drugs, and complex macrocyclic lactams.

From a retrosynthetic perspective, the most atom-economical and scalable route to this molecule is the direct SN​2 N-alkylation of 2-(ethylamino)ethanol (N-ethylethanolamine) using 2-cyanobenzyl bromide[1]. While straightforward on a milligram scale, transitioning this amination to a kilogram scale presents distinct chemical engineering challenges. The reaction is highly exothermic, and the nucleophilic nature of the resulting tertiary amine makes the system prone to over-alkylation, leading to quaternary ammonium salt impurities[2].

This application note details a robust, self-validating 1-kg scale-up protocol designed to maximize yield, control thermal runaway, and eliminate downstream purification bottlenecks.

Process Chemistry: Causality & Engineering Insights

To ensure a self-validating and reproducible protocol, every physicochemical parameter has been optimized based on mechanistic causality:

  • Electrophile Dosing Strategy: The SN​2 reaction between a secondary amine and a benzyl halide is rapid and exothermic. To prevent thermal spikes and localized concentration gradients that promote bis-alkylation (quaternization), 2-cyanobenzyl bromide must be dosed into a slight excess of the amine[3].

  • Solvent Selection (Acetonitrile): Acetonitrile (MeCN) is selected as the optimal polar aprotic solvent. It effectively solvates the reactants and stabilizes the polar SN​2 transition state, accelerating the reaction rate at moderate temperatures (40–45 °C) compared to non-polar solvents like toluene[4].

  • Heterogeneous Acid Scavenger (K₂CO₃): The reaction generates one equivalent of hydrobromic acid (HBr). Using finely milled anhydrous potassium carbonate (K₂CO₃) acts as an insoluble acid scavenger, driving the reaction forward by forming KHCO₃ and KBr[5]. Unlike soluble organic bases (e.g., triethylamine), K₂CO₃ does not compete as a nucleophile, thereby preserving the atom economy of the target electrophile.

Mechanistic Pathway & Impurity Profiling

Mechanism A 2-Cyanobenzyl bromide (Electrophile) C Transition State [SN2 Complex] A->C + K2CO3 Acetonitrile B N-Ethylethanolamine (Nucleophile) B->C D Target Product 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile C->D - KBr - KHCO3 E Quaternary Ammonium Salt (Over-alkylation Impurity) D->E + Excess Electrophile (Thermal Runaway)

Figure 1: SN2 mechanistic pathway highlighting the desired product formation and the primary over-alkylation side reaction.

Quantitative Material Requirements & In-Process Controls

Table 1: Scale-Up Stoichiometry and Material Equivalents (1.0 kg Target Scale)

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
2-Cyanobenzyl bromide196.041.00960 gElectrophile (Limiting)
N-Ethylethanolamine89.141.15502 gNucleophile
Potassium Carbonate (Milled)138.211.501015 gAcid Scavenger
Acetonitrile (MeCN)41.0510 Vol9.6 LReaction Solvent
Ethyl Acetate (EtOAc)88.1115 Vol14.4 LExtraction Solvent

Table 2: Self-Validating In-Process Control (IPC) Parameters

Process StepAnalytical MethodAcceptance CriteriaCorrective Action if Failed
Reaction Maturation HPLC (UV 254 nm)< 1.0% remaining 2-Cyanobenzyl bromideExtend heating at 45°C for 2 hours.
Impurity Check LC-MS (ESI+)Quaternary ammonium salt < 0.5% AUCIncrease aqueous wash volumes during work-up.
Solvent Swap GC-FIDMeCN residual < 500 ppm in EtOAcContinue azeotropic distillation.

Step-by-Step Scale-Up Protocol

Phase 1: Reactor Preparation & Reagent Loading
  • Purge: Inert a 20 L jacketed glass reactor with Nitrogen ( N2​ ) for 15 minutes to prevent oxidative degradation of the amine.

  • Charge: Add 5.0 L of Acetonitrile (MeCN) to the reactor, followed by 502 g of N-ethylethanolamine and 1015 g of finely milled anhydrous K₂CO₃.

  • Agitation: Initiate mechanical stirring at 250 RPM. Ensure the K₂CO₃ is uniformly suspended.

  • Temperature Control: Adjust the reactor jacket to cool the suspension to an internal temperature of 15 °C .

Phase 2: Controlled Dosing & Reaction Execution
  • Preparation: Dissolve 960 g of 2-cyanobenzyl bromide in 4.6 L of MeCN in a separate, inerted addition funnel or dosing vessel.

  • Dosing: Begin dropwise addition of the 2-cyanobenzyl bromide solution into the reactor.

    • Causality Note: Maintain the internal temperature strictly between 15 °C and 20 °C . The reaction is highly exothermic; exceeding 25 °C during dosing significantly increases the kinetic rate of the secondary quaternization reaction[2].

  • Maturation: Once dosing is complete (approx. 2 hours), gradually increase the jacket temperature to heat the reaction mixture to 45 °C . Maintain this temperature for 4 hours.

  • Validation: Pull a 1 mL aliquot, quench with water, extract with EtOAc, and analyze via HPLC. Proceed to Phase 3 only when IPC criteria (Table 2) are met.

Phase 3: Work-up & Liquid-Liquid Extraction
  • Filtration: Cool the reactor to 20 °C. Discharge the suspension through a Nutsche filter to remove the insoluble KBr and KHCO₃ salts. Wash the filter cake with 2.0 L of fresh MeCN.

  • Concentration: Transfer the combined filtrate to a rotary evaporator or distillation setup. Concentrate under reduced pressure (150 mbar, 40 °C) to remove approximately 80% of the MeCN.

  • Extraction: Dilute the concentrated crude oil with 10.0 L of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Washing:

    • Wash with 3.0 L of Deionized Water to remove residual MeCN and unreacted N-ethylethanolamine.

    • Wash with 3.0 L of saturated aqueous NaCl (Brine) to break any emulsions and pre-dry the organic layer.

    • Causality Note: The target product is a tertiary amine. Avoid acidic aqueous washes (e.g., HCl or NH4​Cl ) as they will protonate the product and pull it into the aqueous waste stream.

Phase 4: Purification & Isolation
  • Drying: Dry the EtOAc organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ) for 30 minutes. Filter off the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the product as a viscous, pale-yellow oil.

  • Final Polish (Optional): If high-purity crystalline material is required for downstream active pharmaceutical ingredient (API) synthesis, the oil can be converted to its corresponding hydrochloride salt by bubbling anhydrous HCl gas through an ethereal solution of the product, followed by recrystallization from hot absolute ethanol[5].

Process Workflow Visualization

Workflow Step1 Phase 1: Reactor Setup Charge K2CO3, Amine, MeCN Step2 Phase 2: Controlled Dosing Add Benzyl Halide at 15-20°C Step1->Step2 Inert N2 Atmosphere Step3 Phase 2: Thermal Maturation Heat to 45°C for 4 hours Step2->Step3 Exotherm Control Step4 Phase 3: Filtration Remove KBr and KHCO3 salts Step3->Step4 HPLC IPC Check Step5 Phase 3: Aqueous Work-up Extract with EtOAc / Wash with Brine Step4->Step5 Solvent Swap Step6 Phase 4: Isolation Target Product (Free Base or HCl Salt) Step5->Step6 Vacuum Concentration

Figure 2: End-to-end process workflow for the scale-up synthesis and isolation of the target benzonitrile derivative.

References

  • Yu, Z., Lv, Y., & Yu, C. (2012). A Continuous Kilogram-Scale Process for the Manufacture of o-Difluorobenzene[and related N-alkylation methodologies]. Organic Process Research & Development, 16(10), 1669-1672. URL: [Link]2]

  • Beller, M. et al. (2018). Pd/PTABS: Catalyst for Room Temperature Amination of Heteroarenes. Organic Letters. URL: [Link]4]

  • US Patent 8,084,448 B2. (2011). Organic compounds [Synthesis utilizing 2-cyanobenzyl bromide]. URL: 1]

  • CN Patent 104803859A. (2015). Synthetic method of 5-(N-ethyl-N-2-ethylol amine). URL: 5]

Sources

Technical Notes & Optimization

Troubleshooting

Removing secondary amine impurities from 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile batches

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile. A common challenge in the synthesis of this tertiary amine is the presence of residual secondary amine impurities, which can arise from incomplete alkylation or side reactions. These impurities can be difficult to remove due to their similar physical properties to the target compound.

This document provides in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions (FAQs) to help you effectively remove these impurities and achieve high purity for your compound. The methodologies described herein are grounded in established chemical principles and can be adapted to various scales of operation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely secondary amine impurities in my 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile batch?

The most probable secondary amine impurity is the precursor, 2-{[(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile, resulting from incomplete ethylation. Another possibility, though often less common, is 2-{[Ethyl-amino]-methyl}-benzonitrile if the synthesis started from 2-(aminomethyl)benzonitrile and involved sequential alkylation. Over-alkylation byproducts are less of a concern for this specific target molecule, but degradation products can also be present.[1]

Q2: Why is it challenging to separate the target tertiary amine from its secondary amine precursor?

The difficulty arises from the structural similarities between the target tertiary amine and the secondary amine impurity. They often have:

  • Similar Polarity: This makes separation by standard normal-phase column chromatography challenging, as they may co-elute.[2][3]

  • Similar Solubility Profiles: Finding a recrystallization solvent system that selectively precipitates one while leaving the other in solution can be difficult.

  • Similar Boiling Points: If the compounds are liquids, fractional distillation is often ineffective unless there is a significant difference in boiling points, which is unlikely for these structures.

Q3: What analytical techniques are best for monitoring the purity of my batches?

A combination of techniques is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for initial assessment and for monitoring the progress of column chromatography. Staining with an appropriate agent (e.g., ninhydrin for secondary amines, or permanganate) can help differentiate the spots.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Due to the low UV absorbance of simple amines, derivatization with an agent like dansyl chloride may be necessary to enhance detectability.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable amines, providing both separation and identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the ratio of tertiary to secondary amine by integrating the signals of protons unique to each species (e.g., the N-CH₂- protons of the ethyl group vs. the N-H proton of the secondary amine).

Q4: Which purification strategy should I choose?

The optimal strategy depends on the scale of your purification, the percentage of the impurity, and the available equipment. The decision tree below can guide your choice.

G start Start: Crude Batch of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile scale What is your purification scale? start->scale lab_scale < 10 g scale->lab_scale Lab Scale large_scale > 10 g scale->large_scale Large Scale impurity_level What is the impurity level? high_impurity High (>5%) impurity_level->high_impurity High low_impurity Low (<5%) impurity_level->low_impurity Low lab_scale->impurity_level extraction Method: Acid-Base Extraction (Highly scalable, cost-effective) large_scale->extraction chromatography Method: Column Chromatography (Good for complex mixtures) high_impurity->chromatography scavenger Method: Scavenger Resin (High throughput, simple workflow) low_impurity->scavenger recrystallization Method: Recrystallization (If compound is solid and impurity level is low) low_impurity->recrystallization

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide 1: Purification by pH-Controlled Acid-Base Extraction

This technique exploits the difference in basicity (pKa) between secondary and tertiary amines and is highly effective for large-scale purifications, avoiding tedious column chromatography.[5][6] Tertiary amines are generally more basic than their secondary amine counterparts. By carefully selecting the pH of the aqueous buffer, one amine can be selectively protonated and extracted into the aqueous phase, leaving the other in the organic phase.

Experimental Protocol: Buffer-Based Extraction
  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Tertiary Amine Extraction:

    • Add an equal volume of a buffer with a pH carefully chosen to be between the pKa of the tertiary and secondary amines (a pH of ~3.0 is a good starting point).[6]

    • Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.

    • The more basic tertiary amine will be preferentially protonated and will move into the aqueous layer. The less basic secondary amine will remain in the organic layer.

    • Drain the lower aqueous layer containing your protonated target compound.

    • Repeat the extraction on the organic layer 1-2 more times with fresh buffer to maximize recovery.

  • Combine and Basify:

    • Combine all aqueous extracts.

    • Cool the combined aqueous phase in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is >10 to deprotonate the tertiary amine.

  • Re-extraction and Isolation:

    • Extract the now-neutral tertiary amine back into an organic solvent (DCM or EtOAc) three times.

    • Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile.

Troubleshooting Q&A: Acid-Base Extraction
  • Q: An emulsion formed at the interface. How do I break it?

    • A: Emulsions are common in acid-base extractions. Try adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel. Alternatively, letting the funnel sit for an extended period can help. In stubborn cases, filtering the entire mixture through a pad of Celite can break the emulsion.

  • Q: My yield is low. Where did my product go?

    • A: Low yield could result from several factors:

      • Incorrect pH: If the buffer pH was too low, both amines may have been extracted. If it was too high, neither may have been. Verify the pH of your buffer.

      • Incomplete Extraction: Ensure you are performing multiple extractions at each step (both acidic and basic) to ensure complete transfer of the compound between phases.

      • Precipitation: Check if your protonated amine salt precipitated out of the aqueous phase. If so, it may need to be redissolved with more water before basification.

Troubleshooting Guide 2: Purification by Scavenger Resins

Scavenger resins are solid-supported reagents designed to react selectively with and remove specific functional groups from a solution.[7] This method is ideal for final polishing of nearly pure material or for parallel purification in library synthesis. For removing a secondary amine impurity from a tertiary amine product, an electrophilic scavenger resin that reacts with the N-H bond of the secondary amine is required.

Recommended Scavenger Resin Workflow

G cluster_0 Scavenger Resin Purification Workflow start 1. Dissolve crude product in an appropriate solvent (e.g., DCM, THF) add_resin 2. Add Isocyanate or Aldehyde Scavenger Resin (1.5-3.0 equivalents relative to impurity) start->add_resin react 3. Agitate mixture (e.g., on an orbital shaker) at room temp for 2-16 h add_resin->react filter 4. Filter the mixture react->filter resin Resin-bound secondary amine (Discard) filter->resin Solid filtrate Filtrate containing pure tertiary amine filter->filtrate Liquid concentrate 5. Concentrate filtrate under reduced pressure filtrate->concentrate end_product Purified Product concentrate->end_product

Caption: Workflow for removing secondary amine impurities using a scavenger resin.

Troubleshooting Q&A: Scavenger Resins
  • Q: The impurity is still present after treatment. What went wrong?

    • A: This usually indicates insufficient scavenging.

      • Stoichiometry: Ensure you are using enough resin (typically 1.5-3 equivalents based on the estimated amount of the secondary amine impurity).

      • Reaction Time: Some scavenging reactions can be slow. Increase the agitation time to 24 hours.

      • Resin Choice: Isocyanate-based resins are highly reactive with both primary and secondary amines. Aldehyde-based resins can also be effective.[7] Ensure your chosen resin is appropriate and has not expired.

  • Q: My product yield is low after using the scavenger resin.

    • A: This could be due to non-specific binding. While scavenger resins are designed for selectivity, some physical adsorption of the tertiary amine product onto the polymer support can occur. To minimize this, wash the resin thoroughly with the reaction solvent after filtration and combine the washes with the original filtrate before concentration.

Troubleshooting Guide 3: Purification by Column Chromatography

While challenging, column chromatography can be optimized to separate secondary and tertiary amines. The key is to suppress the interaction of the basic amine groups with the acidic silica gel, which causes peak tailing.

Protocol: Optimized Flash Chromatography
  • Stationary Phase: Use standard silica gel (230-400 mesh). For particularly difficult separations, neutral alumina can be an alternative.[8]

  • Mobile Phase:

    • Start with a non-polar solvent system like Hexane/Ethyl Acetate.

    • Crucially, add a small amount of a volatile amine to the mobile phase. A common choice is 0.5-2% triethylamine (TEA). This deactivates the acidic sites on the silica gel, preventing streaking and improving separation.[9]

    • Gradually increase the polarity of the eluent (gradient elution) to elute your compounds. The tertiary amine, being slightly more polar due to the additional ethyl group and potentially better hydrogen bond accepting capabilities, will likely elute after the secondary amine, but this must be confirmed by TLC.

  • Loading and Elution:

    • Dissolve the crude product in a minimal amount of the mobile phase or DCM.

    • Load the solution onto the column.

    • Run the column, collecting fractions and monitoring by TLC.

  • Isolation:

    • Combine the pure fractions as identified by TLC.

    • Evaporate the solvent under reduced pressure. It is important to ensure all the added triethylamine is removed, which may require co-evaporation with another solvent or drying under high vacuum.

Troubleshooting Q&A: Column Chromatography
  • Q: My compounds are still streaking on the TLC plate and the column.

    • A: This is a classic sign of strong interaction with the silica. Increase the concentration of triethylamine in your mobile phase (up to 2%). If this doesn't work, consider switching the stationary phase to neutral alumina.

  • Q: I can't get baseline separation between the two spots.

    • A: Separation can be improved by using a shallower solvent gradient or running the column isocratically (with a single solvent mixture) if the Rf values are close but distinct. Using a different solvent system, such as DCM/Methanol with added TEA, might also change the selectivity and improve separation.[2][3]

Data Summary Table
Purification MethodScaleProsCons
Acid-Base Extraction Lab to IndustrialHighly scalable, cost-effective, avoids chromatography.[5]Can be labor-intensive, risk of emulsions.
Scavenger Resins LabHigh selectivity, simple filtration workup, good for parallel synthesis.[7]Resins can be expensive, potential for non-specific binding.
Column Chromatography LabGood for complex mixtures with multiple impurities.Can be low-throughput, requires solvent, potential for product loss on column.[6]
Recrystallization Lab to PilotPotentially yields very pure material, cost-effective.Highly dependent on finding a suitable solvent system, may not be effective for high impurity levels.[10]

References

  • Desai, B., & Dike, S. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]

  • Dike, S. et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]

  • Feld, M., & Blümich, H. (1980). Purification of tertiary amines using an adsorbent.
  • Matarashvili, I., & Chankvetadze, B. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed. [Link]

  • Matarashvili, I., & Chankvetadze, B. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Academia.edu. [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. SRE. [Link]

  • Blümich, H., & Feld, M. (1980). Process for the purification of tertiary amines.
  • Weil, H., & Williams, T. I. (1950). Separation of primary, secondary and tertiary amines by chromatographic absorption analysis. Journal of Chemical Education. [Link]

  • Parlow, J. J. (2005). Scavenger resin and processes for the use thereof.
  • Booth, R. J., & Hodges, J. C. (1997). Ketoester methacrylate resin, secondary amine clean-up in the presence of primary amines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Dike, S. et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]

  • Matarashvili, I., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. ResearchGate. [Link]

  • Kim, M., et al. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. ePrints Soton. [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]

  • Ley, S. V., et al. (2000). Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration. ResearchGate. [Link]

  • Hatcher, N. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]

  • ResolveMass Laboratories Inc. (2025). NDSRI Impurity Synthesis. [Link]

  • Refining Community. (n.d.). Contamination in Amine Systems. [Link]

  • Veeprho. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. [Link]

  • USP. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. [Link]

  • Kudo, T., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC. [Link]

  • Martínez-Alonso, M., et al. (2019). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. RSC Publishing. [Link]

  • Teasdale, A., et al. (2023). A Consideration of the Extent That Tertiary Amines Can Form N-Nitroso Dialkylamines in Pharmaceutical Products. ACS Publications. [Link]

  • Jena, A. K., et al. (2023). Nitrosamine Impurities. Asian Publication Corporation. [Link]

  • ResearchGate. (n.d.). Example formation of a Nitrosamine from a secondary amine. [Link]

  • Therapeutic Goods Administration (TGA). (2025). Nitrosamine risk in listed medicines. [Link]

  • Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals. [Link]

  • Siegel, W., & Krahler, L. (2001). Process for the preparation of 2-hydroxybenzonitrile.
  • Schmitz, F. W., & Laine, R. E. (1970). Process for purification of tris(hydroxymethyl)aminomethane.
  • MDPI. (2023). Curing of Poly(styrene-co-methyl methacrylate-co-2-hydroxyethyl methacrylate) Terpolymers in the Presence of Amino Compounds of Different Structures. [Link]

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

Welcome to the Technical Support Center. This guide is designed for process chemists, chemical engineers, and drug development professionals tasked with scaling up the crystallization of 2-{[Ethyl-(2-hydroxy-ethyl)-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, chemical engineers, and drug development professionals tasked with scaling up the crystallization of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile .

This specific intermediate presents unique thermodynamic challenges. The molecule features a rigid, planar benzonitrile core juxtaposed with highly flexible, mixed-polarity appendages (an ethyl group and a 2-hydroxyethyl group attached to a basic tertiary amine). This high conformational flexibility in solution creates a significant entropic barrier to nucleation. Consequently, the system is highly prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and often yields poor crystal habits (fine needles) that trap solvent and cause caking during filtration.

This guide provides field-proven, self-validating methodologies to overcome these specific bottlenecks.

Part 1: Diagnostic Workflow

Use the following decision tree to diagnose and resolve the most common crystallization failures associated with this molecule.

Optimization Start Evaluate Initial Solvent (e.g., EtOAc) LLPS Is Liquid-Liquid Phase Separation Observed? Start->LLPS FixLLPS Add Heptane Anti-Solvent & Implement Seeding LLPS->FixLLPS Yes Habit Are Crystals Fine Needles Causing Filtration Caking? LLPS->Habit No FixLLPS->LLPS Retry FixHabit Apply Temperature Cycling (Ostwald Ripening) Habit->FixHabit Yes Yield Is Yield > 85% and Purity > 99%? Habit->Yield No FixHabit->Habit Retry FixYield Optimize Solvent to Anti-Solvent Ratio Yield->FixYield No Success Optimal Process Achieved Yield->Success Yes FixYield->Yield Retry

Diagnostic workflow for resolving LLPS, poor habit, and low yield.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does my product form a biphasic oil instead of crystallizing upon cooling, and how do I fix it?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS). Because the ethyl and 2-hydroxyethyl chains are highly flexible, the molecule can adopt numerous low-energy conformations in solution. When the solution is cooled rapidly, the energy barrier to arrange these flexible chains into a rigid crystal lattice is too high. Instead of nucleating, the supersaturated solution minimizes its free energy by separating into a solute-rich oil phase and a solvent-rich continuous phase. Crystallization from this oil phase is slow, uncontrolled, and traps impurities[1].

The Solution: You must prevent the system from crossing the LLPS boundary (the binodal curve) before it crosses the solubility curve. This is achieved by:

  • Lowering the initial concentration to flatten the supersaturation trajectory[1].

  • Introducing an anti-solvent (like Heptane) to alter the thermodynamic activity of the solute.

  • Seeding the solution within the metastable zone to force heterogeneous nucleation before the oiling-out boundary is reached[2].

Q2: I achieved crystallization, but the crystals are fine needles that trap solvent and cake during filtration. How can I improve the crystal habit?

The Causality: The strong directional hydrogen bonding from the hydroxyl (-OH) and nitrile (-CN) groups drives rapid crystal growth along a single crystallographic axis, resulting in high-aspect-ratio needles. These needles form a highly compressible cake that blinds filter pores and retains mother liquor.

The Solution: Implement Temperature Cycling . This leverages Ostwald ripening via a dissolution–ripening–regrowth–relaxation mechanism[3]. By heating the slurry slightly, you selectively dissolve the high-surface-energy fine needles. Upon slow cooling, this dissolved mass deposits onto the larger, surviving primary crystals. Repeated cycling decreases the total number of particles and significantly increases the average crystal thickness, transforming needles into filterable blocks or prisms[4].

Q3: How do I select the right solvent system to balance yield and purity without forming solvates?

The Causality: The molecule contains strong hydrogen bond acceptors (-CN, tertiary amine) and a donor (-OH). If you use a polar protic solvent (like Ethanol or Methanol), the solvent molecules will strongly hydrogen-bond with the API, frequently integrating into the crystal lattice to form stable solvates.

The Solution: Utilize a mixed solvent system comprising a moderately polar aprotic solvent (to dissolve the compound without H-bond integration) and a non-polar anti-solvent (to drive yield). See the data table below for specific recommendations.

Part 3: Quantitative Data & Solvent Selection

Table 1: Solvent Screening Matrix for 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

Solvent SystemClassSolubility ProfileLLPS RiskRecommendation / Causality
Ethyl Acetate (EtOAc) Polar AproticHigh at 60°C, Moderate at 5°CHigh (if cooled rapidly)Good primary solvent. Requires an anti-solvent to force high yield without excessive subcooling.
Toluene Non-polar AromaticModerateMediumExcellent alternative. The aromatic ring provides favorable π−π stacking with the benzonitrile core.
Ethanol (EtOH) Polar ProticVery HighLowNot recommended. High risk of stable solvate formation via -OH and -CN hydrogen bonding.
EtOAc / Heptane (1:2) Mixed (Solvent / Anti-solvent)Tunable via ratioLow (with seeding)Optimal System. Heptane acts as a strong anti-solvent, suppressing LLPS when combined with a strict seeding protocol.

Part 4: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (LLPS Avoidance)

This protocol is designed to bypass the LLPS boundary by forcing nucleation within the metastable zone.

  • Dissolution: Dissolve 100.0 g of the crude free base in 300 mL of Ethyl Acetate (EtOAc) at 60°C in a jacketed reactor.

    • Validation Check: Visually confirm the solution is completely clear. Any remaining solids will act as uncontrolled seeds.

  • Cooling to Metastable Zone: Cool the solution linearly to 45°C over 30 minutes (0.5°C/min).

  • Seeding: Introduce 1.0 g of pure, milled crystalline product (1 wt% seed load) suspended in 5 mL of EtOAc.

    • Validation Check (Critical): Hold the temperature at 45°C for 30 minutes. Visually or via FBRM (Focused Beam Reflectance Measurement) confirm that the seed bed persists and does not dissolve. If seeds dissolve, the system is undersaturated; lower the temperature by 2°C and re-seed.

  • Anti-Solvent Addition: Dose 600 mL of n-Heptane at a constant rate of 5 mL/min using a programmable pump while maintaining agitation and a strict 45°C temperature.

  • Final Cooling & Isolation: Cool the resulting slurry to 5°C at a slow rate of 0.1°C/min. Filter via a Nutsche filter, wash the cake with 100 mL of cold Heptane, and dry under vacuum at 40°C.

Protocol B: Temperature Cycling (Crystal Habit Modification)

This protocol is applied immediately after Protocol A (prior to filtration) if the resulting crystals are too thin for efficient downstream processing.

  • Initial Slurry Generation: Follow Protocol A to generate the initial crystal slurry at 5°C.

  • Heating Phase (Dissolution of Fines): Heat the slurry from 5°C to 35°C at a rate of 1.0°C/min. Hold at 35°C for 60 minutes.

    • Validation Check (Critical): Extract a sample and observe under a polarized light microscope. Fine needles (<10 µm) should be completely dissolved, leaving only the thicker primary crystals. If fines remain, increase the upper hold temperature to 38°C.

  • Cooling Phase (Regrowth): Cool the slurry back to 5°C at a highly controlled rate of 0.1°C/min. This slow cooling ensures the supersaturation remains low, forcing mass to deposit onto existing crystal faces (thickening them) rather than triggering secondary nucleation of new needles.

  • Cycling: Repeat the heating (Step 2) and cooling (Step 3) phases for a total of 3 complete cycles.

  • Final Isolation: Filter the thickened crystals and wash with cold Heptane as described in Protocol A.

Part 5: References

  • Lu, J., Li, Y.-P., Wang, J., Li, Z., Rohani, S., & Ching, C.-B. (2012). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development, American Chemical Society.1

  • Zhao, Y., et al. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI.2

  • De Veylder, T., et al. (2018). Effect of Temperature Cycling on Ostwald Ripening. Crystal Growth & Design, American Chemical Society. 3

  • De Veylder, T., et al. (2018). Effect of Temperature Cycling on Ostwald Ripening (Extended Analysis). Crystal Growth & Design, American Chemical Society. 4

Sources

Troubleshooting

Preventing nitrile hydrolysis in 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile during storage

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing degradation issues with 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing degradation issues with 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile during storage.

Nitriles are generally robust functional groups, but the unique structural microenvironment of this compound creates a highly reactive system. Below, we break down the mechanistic causality of this degradation and provide field-proven, self-validating protocols to ensure long-term structural integrity.

Mechanistic Troubleshooting: The "Why"

Q: Why does 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile rapidly degrade into an amide during standard storage?

A: The degradation is driven by intramolecular base-catalyzed hydration . Your compound contains a built-in catalyst: the tertiary amine located on the ortho-methyl substituent.

In a standard environment, trace ambient moisture ( H2​O ) is absorbed by the compound. The lone pair of electrons on the tertiary nitrogen acts as an intramolecular general base, deprotonating or highly polarizing the water molecule. This localized high-pH microenvironment drastically lowers the activation energy for the nucleophilic attack of the hydroxide (or activated water) on the electrophilic carbon of the nitrile group.

This attack forms a transient imidic acid intermediate, which rapidly tautomerizes into a highly stable benzamide derivative[1]. Furthermore, the primary hydroxyl group ( −CH2​CH2​OH ) on the ethyl chain can act as a hydrogen-bond donor to stabilize the transition state, or even participate directly via intramolecular nucleophilic attack to form a cyclic imidate intermediate that hydrolyzes upon moisture exposure[2].

Mechanism N1 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile (Free Base) N3 Intramolecular Base Catalysis (Tertiary Amine Lone Pair) N1->N3 Active amine N6 Salt Formation (e.g., HCl) N1->N6 Acidification N2 Ambient Moisture (H2O) N2->N3 H2O activation N4 Imidic Acid Intermediate N3->N4 Nucleophilic attack on -CN N5 Degradation Product: Benzamide Derivative N4->N5 Tautomerization N6->N3 Blocks catalysis N7 Stable Storage (Hydrolysis Blocked) N6->N7 Amine protonated

Logical diagram of intramolecular base-catalyzed degradation pathway and salt-formation prevention.

Actionable Protocols: The "How"

Q: What is the most effective protocol to prevent this hydrolysis?

A: Salt formation. By converting the free base into a hydrochloride (HCl) salt, the tertiary amine is protonated. A protonated amine lacks the free lone pair necessary to act as a general base, thereby completely shutting down the intramolecular catalytic pathway. Literature confirms that converting amino nitriles to their corresponding hydrochloride salts drastically increases their stability and facilitates long-term, degradation-free storage[3].

Protocol A: Preparation of the Hydrochloride Salt for Storage

This protocol is a self-validating system: the successful precipitation of the solid salt confirms the protonation of the amine, and the high-vacuum drying step ensures the removal of the nucleophile (water).

  • Dissolution: Dissolve the purified 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile free base in an anhydrous, non-nucleophilic solvent (e.g., anhydrous dichloromethane or diethyl ether) under an inert Argon atmosphere.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath to prevent exothermic side reactions during acidification.

  • Acidification: Dropwise, add 1.05 molar equivalents of anhydrous HCl in dioxane (or ethereal HCl ) while maintaining vigorous magnetic stirring.

  • Precipitation: Stir for 30 minutes. The hydrochloride salt will precipitate out of the solution as a solid. If the solution remains clear, slowly add cold anhydrous hexane to force precipitation.

  • Isolation: Isolate the precipitate via vacuum filtration using a Schlenk frit under a continuous nitrogen blanket to prevent atmospheric moisture absorption.

  • Desiccation (Critical): Transfer the isolated salt to a vacuum desiccator containing Phosphorus Pentoxide ( P2​O5​ ). Apply high vacuum for 24 hours. The P2​O5​ acts as an aggressive scavenger for both residual moisture and unreacted HCl gas.

  • Storage: Transfer the dried salt to an amber glass vial, backfill with Argon, seal with a PTFE-lined cap, and store at -20 °C.

Protocol B: Anhydrous Free Base Storage (Alternative)

If your downstream assays cannot tolerate the hydrochloride salt and the free base must be preserved, you must rigorously eliminate the nucleophile ( H2​O ) from the environment.

  • Purification: Purify the free base and remove all chromatography solvents via rotary evaporation.

  • Deep Vacuum Drying: Subject the compound to a high-vacuum Schlenk line (< 0.1 mbar) for a minimum of 12 hours.

  • Glovebox Transfer: Move the flask into an Argon-filled glovebox ( O2​ and H2​O < 1 ppm).

  • Moisture Scavenging: Transfer the compound into an amber glass vial and add activated 3Å molecular sieves directly into the vial. The sieves will continuously scavenge any micro-moisture that permeates the seal over time.

  • Sealing: Cap tightly with a PTFE-lined lid, wrap the seal with Parafilm, and store continuously at -80 °C.

Quantitative Stability Data

The following table summarizes the expected shelf life of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile under varying storage conditions, demonstrating the drastic efficacy of salt formation.

Storage ConditionChemical StateTemperatureMoisture ExposureEstimated Shelf Life (>95% Purity)
Ambient Air Free Base25 °CHigh (Ambient)< 1 Week
Inert Gas (Ar) Free Base-20 °CLow (Excluded)1 - 3 Months
Ambient Air HCl Salt25 °CHigh (Ambient)> 6 Months
Inert Gas (Ar) + Desiccant HCl Salt-20 °CZero> 2 Years

Frequently Asked Questions (FAQs)

Q: I noticed an insoluble white powder forming in my free base oil after a few weeks on the bench. Is this the amide? A: Yes. The conversion of the liquid/oily free base nitrile to the benzamide derivative typically results in a phase change. Amides have significantly stronger intermolecular hydrogen bonding capabilities (acting as both donors and acceptors) compared to nitriles, which usually causes the degradation product to precipitate as a white crystalline solid.

Q: Can I use Methanol or Ethanol as a solvent before storing the free base? A: No. Alcohols are nucleophilic. The same intramolecular base catalysis that activates water can activate the hydroxyl group of methanol or ethanol, leading to the formation of an imidate ester (Pinner-type reaction) instead of an amide. Always use non-nucleophilic solvents (e.g., DCM, Toluene, or Ether) prior to storage.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid Chemistry Steps[Link]

  • Mechanism of Catalytic Hydration of Nitriles with Hydrotris(pyrazolyl)borato (Tp) Ruthenium Complexes Organometallics - ACS Publications[Link]

  • Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles Organic Letters - ACS Publications[Link]

Sources

Optimization

Resolving peak tailing and co-elution in HPLC analysis of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

Welcome to the Technical Support Center for the HPLC analysis of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile . As a Senior Application Scientist, I have designed this guide to move beyond generic advice.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the HPLC analysis of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile . As a Senior Application Scientist, I have designed this guide to move beyond generic advice. We will dissect the distinct physicochemical properties of your target molecule and provide field-proven, mechanistically grounded solutions to conquer peak tailing and co-elution.

Part 1: Molecular Profiling & Chromatographic Vulnerabilities

To troubleshoot effectively, we must first understand the analyte. 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile possesses three critical functional groups that dictate its chromatographic behavior:

  • Tertiary Amine: Highly basic (estimated pKa ~8.5). This is the primary culprit for peak tailing due to aggressive secondary ion-exchange interactions with the stationary phase.

  • Benzonitrile Ring: Highly polarizable and capable of π−π interactions, offering a unique handle for resolving co-eluting impurities.

  • Hydroxyl Group: Acts as a hydrogen bond donor/acceptor, making the molecule highly sensitive to the choice of organic modifier (Methanol vs. Acetonitrile).

Part 2: Troubleshooting Guide – Conquering Peak Tailing

Q: Why does my target peak exhibit severe tailing (Asymmetry Factor > 2.0), especially when using a standard water/acetonitrile gradient at neutral pH?

The Causality: In reversed-phase HPLC, retention should ideally be driven by non-specific hydrophobic interactions. However, basic compounds possessing amine functional groups interact strongly with ionized residual silanol groups (SiO⁻) on the silica support surface, producing tailing peaks[1].

At a mid-range pH (e.g., pH 5.0–7.0), the tertiary amine on your molecule is fully protonated (NH⁺), while the acidic silanol groups on the silica surface (pKa ~3.5–4.5) are fully ionized (SiO⁻). This creates a powerful, secondary ion-exchange interaction. Because these silanol binding sites are heterogeneously distributed and easily overloaded, the analyte desorbs slowly, dragging out the trailing edge of the peak[2].

TailingMechanism A Tertiary Amine (pKa ~8.5) C Protonated Amine (NH+) A->C B Mid-pH Mobile Phase (pH 5.0 - 7.0) B->C D Ionized Silanols (SiO-) on Silica Column B->D E Strong Ion-Exchange (Secondary Interactions) C->E D->E F Severe Peak Tailing (As > 2.0) E->F

Fig 1. Mechanistic pathway of peak tailing driven by silanol interactions.

Q: How do I eliminate this secondary interaction and restore peak symmetry?

The Solution: You must break the ion-exchange mechanism by manipulating the ionization state of either the analyte or the stationary phase. Lowering the mobile phase pH ensures the full protonation of ionizable residual silanol groups, neutralizing their negative charge and eliminating the electrostatic attraction[1].

Quantitative Data: Impact of pH and Modifiers on Peak Symmetry
Mobile Phase ConditionSilanol StateAmine StateTailing Factor ( As​ )Theoretical Plates ( N )
pH 6.5 (No buffer)Ionized (SiO⁻)Protonated (NH⁺)2.85 (Severe)4,500
pH 6.5 + 0.1% TEAPartially MaskedProtonated (NH⁺)1.60 (Moderate)8,200
pH 2.5 (0.1% TFA)Protonated (SiOH)Protonated (NH⁺)1.15 (Excellent)14,500
pH 10.5 (Ammonia)Ionized (SiO⁻)Neutral (N)1.08 (Excellent)16,000
Requires a high-pH tolerant hybrid-silica column.
Self-Validating Protocol: Low-pH Suppression Workflow
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water (yields ~pH 2.0). Prepare Mobile Phase B with 0.1% TFA in Acetonitrile.

  • Column Selection: Install a heavily end-capped, low-pH stable C18 column (e.g., Agilent ZORBAX SB-C18 or Waters XSelect HSS T3).

  • Equilibration: Flush the column with 10 column volumes of the initial gradient composition.

  • System Suitability Check (Validation Step): Inject a 50 µg/mL standard of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile.

  • Validation Criteria: The system is validated for use only if the calculated USP Tailing Factor ( As​ ) is ≤1.2 and the retention time relative standard deviation (RSD) over 3 injections is ≤0.5% .

Part 3: Troubleshooting Guide – Resolving Co-Elution

Q: My target compound is co-eluting with a structurally similar N-dealkylated synthesis precursor. Modifying the gradient slope isn't working. What is the next step?

The Causality: When two compounds co-elute despite a shallow gradient (e.g., decreasing the %B/min), it indicates their hydrophobicities are nearly identical. To resolve them, you must alter the chromatographic selectivity ( α ). The most powerful parameter to adjust selectivity is the organic modifier[3].

Switching from Acetonitrile (a dipole-aligned, aprotic solvent) to Methanol (a protic solvent) fundamentally changes how the mobile phase interacts with the hydroxyl group on your molecule via hydrogen bonding. Furthermore, if you switch to a Phenyl-Hexyl stationary phase, the benzonitrile ring on your target molecule will engage in π−π interactions with the column, an interaction that aliphatic precursors may lack, drastically shifting the relative retention times.

CoElutionWorkflow Start Identify Co-elution (Shoulder Peak / Rs < 1.5) Step1 Adjust Gradient Slope (Decrease %B/min) Start->Step1 Check1 Rs > 1.5? Step1->Check1 Step2 Change Organic Modifier (Switch ACN to MeOH) Check1->Step2 No Success Baseline Resolution Achieved Check1->Success Yes Check2 Rs > 1.5? Step2->Check2 Step3 Change Stationary Phase (Use Phenyl-Hexyl for pi-pi) Check2->Step3 No Check2->Success Yes Step3->Success

Fig 2. Step-by-step experimental workflow for resolving co-eluting peaks.

Quantitative Data: Selectivity Optimization
Column ChemistryOrganic ModifierDominant InteractionResolution ( Rs​ )
Standard C18AcetonitrileHydrophobic dispersion0.8 (Co-elution)
Standard C18MethanolHydrophobic + H-bonding1.4 (Partial)
Phenyl-HexylAcetonitrileHydrophobic + weak π−π 1.7 (Baseline)
Phenyl-Hexyl Methanol Hydrophobic + strong π−π 2.6 (Robust)
Self-Validating Protocol: Orthogonal Selectivity Screening
  • Prepare Spiked Sample: Create a resolution standard containing 50 µg/mL of the target analyte and 5 µg/mL of the known co-eluting impurity.

  • Phase Swap: Replace the C18 column with a Phenyl-Hexyl column of identical dimensions (e.g., 2.1 x 100 mm, 1.7 µm).

  • Solvent Swap: Purge the system lines with Methanol (Mobile Phase B) to replace Acetonitrile. Ensure the aqueous phase (Mobile Phase A) remains buffered (e.g., 0.1% Formic Acid) to prevent tailing.

  • Run Gradient: Execute a shallow gradient from 5% to 60% Methanol over 15 minutes.

  • Validation Criteria: Calculate the resolution ( Rs​ ) between the two peaks. The method is validated for quantitation if Rs​≥2.0 , ensuring baseline separation even if column efficiency drops over time.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I just add Triethylamine (TEA) to my mobile phase to fix the tailing instead of dropping the pH? A: Yes, but with caveats. TEA is a classic mobile phase modifier that acts as a competing base; it aggressively binds to the ionized silanols, effectively "masking" them from your target analyte. However, TEA causes severe ion suppression if you are using Mass Spectrometry (LC-MS) and can permanently alter the selectivity of your column. If using UV detection, it is a viable legacy fix, but modern low-pH methods or hybrid-silica columns are vastly superior.

Q: My retention times were stable, but now the target peak is drifting earlier with every run. What is happening? A: This is a classic symptom of column degradation, specifically the gradual loss of the bonded phase (hydrophobic ligands detaching from the silica) or active site fouling. Column aging leads to gradual retention time changes and increased backpressure[4]. You must replace the column and implement an in-line guard column to protect the new stationary phase from matrix fouling.

Q: Does column temperature affect co-elution? A: Absolutely. Temperature fluctuations alter the viscosity of the mobile phase and the thermodynamics of analyte transfer between the mobile and stationary phases. Lowering the temperature generally lengthens retention times and can fundamentally alter the elution order of closely related compounds[4]. If co-elution persists, try dropping the column compartment temperature from 40°C to 25°C.

References

  • Element Lab Solutions. Peak Tailing in HPLC. Available at:[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. Available at:[Link]

  • Timberline Instruments. HPLC Retention Time Drift: Causes & Troubleshooting Guide. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Analysis: 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile vs. ortho-Tolunitrile

A Technical Guide for Drug Development and Synthetic Chemistry Professionals Abstract In the landscape of pharmaceutical and materials science, benzonitrile derivatives serve as critical building blocks.[1][2] Their reac...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development and Synthetic Chemistry Professionals

Abstract

In the landscape of pharmaceutical and materials science, benzonitrile derivatives serve as critical building blocks.[1][2] Their reactivity is finely tuned by the substituents on the aromatic ring, which dictate the electronic and steric environment of the molecule.[2] This guide presents a comprehensive comparative analysis of the reactivity of two such analogs: the structurally simple ortho-tolunitrile and its more complex, functionalized derivative, 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile. We will dissect the influence of the benzylic substituent—a simple methyl group versus a tertiary amino alcohol moiety—on the reactivity of the nitrile group, the benzylic position, and the aromatic ring. This analysis provides field-proven insights and detailed experimental protocols to guide researchers in leveraging the unique chemical behaviors of these compounds for targeted synthesis and drug development.

Structural and Electronic Profile

The fundamental difference between the two molecules lies in the nature of the substituent at the ortho position relative to the nitrile group. Ortho-tolunitrile (also known as 2-methylbenzonitrile) possesses a methyl group, whereas 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile features a significantly larger and more electronically complex tertiary amino alcohol group at the benzylic carbon.[3][4]

Figure 1: Chemical structures of ortho-tolunitrile and its derivative.

The key points of comparison are:

  • Benzylic Position: o-Tolunitrile has three acidic benzylic C-H bonds, which are primary sites for oxidation and radical reactions.[5] In contrast, 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile has a quaternary benzylic carbon with no C-H bonds, rendering it inert to such transformations.

  • Electronic Effects: Both the methyl group and the amino-methyl substituent are electron-donating groups (EDGs) via induction. However, the tertiary amine moiety is a significantly stronger inductive donor than the methyl group. This increased electron density on the ring influences the reactivity of the nitrile group.

  • Steric Hindrance: The bulky –CH2N(CH2CH3)(CH2CH2OH) group imposes considerable steric hindrance around the ortho-positioned nitrile group, which can impede the approach of reagents.

  • Additional Functional Groups: The presence of a basic tertiary amine and a nucleophilic primary alcohol in 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile introduces unique reactive sites not present in o-tolunitrile.

Comparative Reactivity at the Nitrile Group

The reactivity of the nitrile group is predominantly dictated by the electrophilicity of its carbon atom.[1][2] Nucleophilic attack is a cornerstone of its chemistry, leading to valuable products like primary amines and carboxylic acids.[6][7]

Reduction to Primary Amines

The reduction of nitriles to primary amines is a fundamental transformation, commonly achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[6][8][9][10]

Nitrile_Reduction_Mechanism nitrile R-C≡N imine_anion Imine Anion [R-CH=N]⁻ nitrile->imine_anion 1. Nucleophilic Attack (Hydride Addition) reagent1 LiAlH₄ dianion Dianion [R-CH₂-N]²⁻ imine_anion->dianion 2. Second Hydride Addition reagent2 LiAlH₄ amine Primary Amine R-CH₂-NH₂ dianion->amine 3. Protonation workup H₂O Workup

Figure 3: Comparative workflow for benzylic oxidation.

o-Tolunitrile is susceptible to reactions that target benzylic C-H bonds. For instance, strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will oxidize the methyl group to a carboxylic acid. Selective oxidation to the aldehyde is also possible with certain reagents. [5]Furthermore, the benzylic position can be deprotonated with a strong base (e.g., n-BuLi) to form a nucleophilic benzylic anion, enabling subsequent alkylation or other functionalization. [11][12] In stark contrast, 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile lacks benzylic protons. Its benzylic carbon is a quaternary center, making it completely inert to oxidation, radical halogenation, or deprotonation at this position. This inherent stability can be a significant advantage in multi-step syntheses where the nitrile or aromatic ring is being modified while the benzylic position must remain intact.

Unique Reactivity of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

The tertiary amine and primary alcohol functionalities impart a unique set of reactivities to this molecule that are absent in o-tolunitrile.

Reactions at the Tertiary Amine

The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic.

  • Salt Formation: As a base, it will readily react with acids to form ammonium salts. This property significantly alters its solubility and can be exploited for purification.

  • N-Oxidation: The tertiary amine can be oxidized to an N-oxide using reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). [13][14][15]Amine N-oxides are synthetically useful intermediates and can alter the pharmacological profile of a molecule. [13][16]* N-Alkylation: The amine can act as a nucleophile and react with alkyl halides to form a quaternary ammonium salt, a transformation known as the Menshutkin reaction. [17]Overalkylation is not a concern as it is with primary or secondary amines. [17][18]

Amine_Reactivity start Tertiary Amine (R₃N) n_oxide N-Oxide (R₃N⁺-O⁻) start->n_oxide Oxidation quat_salt Quaternary Ammonium Salt (R₃N⁺-R' X⁻) start->quat_salt Alkylation oxidant Oxidant (H₂O₂, mCPBA) alkyl_halide Alkyl Halide (R'-X)

Figure 4: Key reactions of the tertiary amine functional group.

Experimental Protocol: N-Oxide Formation
  • Dissolution: Dissolve 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile (1.0 equivalent) in a suitable solvent like methanol or dichloromethane.

  • Oxidation: Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (1.5 equivalents) dropwise.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, destroy excess H₂O₂ by adding a small amount of manganese dioxide (MnO₂) or a saturated solution of sodium sulfite until a drop of the reaction mixture no longer tests positive on starch-iodide paper.

  • Isolation: Filter the mixture, and concentrate the filtrate under reduced pressure. The resulting N-oxide can be purified by crystallization or chromatography.

Reactions at the Hydroxyl Group

The primary alcohol is a versatile functional handle. It can undergo:

  • Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer esterification conditions) to form esters.

  • Oxidation: Selective oxidation to an aldehyde (e.g., with PCC or Swern oxidation) or a carboxylic acid (e.g., with Jones reagent).

  • Etherification: Conversion to an ether via reactions like the Williamson ether synthesis.

Summary and Conclusion

The comparative reactivity of ortho-tolunitrile and 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile is a clear demonstration of how substituent changes dramatically alter a molecule's chemical behavior.

Feature / Reaction Typeortho-Tolunitrile2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrileKey Influencing Factor
Nitrile Reduction Readily reducedSlow, requires forcing conditionsSteric hindrance and electronic deactivation
Nitrile Hydrolysis Standard conditionsHighly resistantElectronic deactivation and amine protonation
Benzylic Oxidation Highly reactiveInertPresence/Absence of benzylic C-H bonds
Benzylic Deprotonation Possible with strong baseNot possiblePresence/Absence of benzylic C-H bonds
Amine Reactions N/AN-Oxidation, Alkylation, Salt FormationPresence of tertiary amine
Alcohol Reactions N/AEsterification, Oxidation, EtherificationPresence of hydroxyl group

References

  • Vertex AI Search. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Vertex AI Search. (2024, December 5).
  • BenchChem. (2025).
  • Chemistry Steps. (2024, December 2). Converting Nitriles to Amides.
  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • BenchChem. (2026, February 19). The Chemistry Behind o-Tolunitrile (CAS 529-19-1): Properties & Synthesis.
  • BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction.
  • ChemicalBook. (2026, January 13). o-Tolunitrile | 529-19-1.
  • Study Mind. (2022, April 19). Amines - Nitriles (A-Level Chemistry).
  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides.
  • Reddy, K. L., et al. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 69(4), 1357-1359. [Link]

  • ResearchGate.
  • Wiley Online Library. (2000). Tertiary Amine Oxidation using HOF CH3CN: A Novel Synthesis of N-Oxides.
  • Mutyala, M. K., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16685-16692. [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles.
  • Cai, X., et al. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784.
  • Meza, J., et al. (2019). A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment. UTRGV ScholarWorks.
  • ChemBK. (2024, April 9). ortho-tolunitrile.
  • PubChem. 2-Methylbenzonitrile | C8H7N | CID 10721.
  • Study.com. Rank the compounds in the group according to their reactivity toward electrophilic substitution.
  • Wikipedia. Amine oxide.
  • Organic Chemistry Portal. Synthesis of N-oxides of tertiary amines.
  • Atesin, T., et al. (2019). Ortho-Fluoro or Ortho Effect? Oxidative Addition of Zerovalent Nickel into the C—CN Bond of Substituted Benzonitriles. OSTI.GOV.
  • Bruton, M. R., & Sarlah, D. (2022). Synthesis of Tertiary Amines through Extrusive Alkylation of Carbamates. Organic Letters, 24(34), 6296-6300. [Link]

  • Wikipedia.
  • Master Organic Chemistry. (2017, May 26).
  • Kennedy, C. R., et al. (2026, February 10). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry. [Link]

  • Al-Huniti, M. H., & El-Alali, A. (2017). N-Dealkylation of Amines. Mini-Reviews in Organic Chemistry, 14(1), 3-17.
  • Organic Chemistry Portal. Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides.
  • Ghosh, A. K., & Swanson, L. M. (2012). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron Letters, 53(28), 3583-3586.
  • Wikipedia. o-Toluidine.
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  • Wang, H., et al. (2020). Oxyfunctionalization of Benzylic C-H Bonds of Toluene Mediated by Covalently Anchored Co-Schiff Bases.
  • Lirias.
  • Royal Society of Chemistry. (2019, September 12). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile....
  • Justia Patents. Synthesis of α-[[(2-Hydroxyethyl)amino]methyl]benzenemethanol.
  • ResearchGate. (2025, February 6).
  • PubChem. 2-Amino-5-(1-hydroxy-2-((2-(ngcontent-ng-c2822837209="" class="ng-star-inserted">2H_3)methyl(ngcontent-ng-c2822837209="" class="ng-star-inserted">2H_6)propan-2-yl)amino)ethyl)benzonitrile.
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Comparative

Publish Comparison Guide: LC-MS/MS Fragmentation Pathways of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary The structural elucidation and quantitation of complex tertiary benzylamines—such as 2-{[Ethyl-(2-hydroxy-ethyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

The structural elucidation and quantitation of complex tertiary benzylamines—such as 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile —are critical components of pharmaceutical impurity profiling and metabolite identification. This guide provides an objective, data-driven comparison between two leading mass spectrometry platforms: High-Resolution Quadrupole Time-of-Flight (HR-QTOF) and Triple Quadrupole (QqQ) . By deconstructing the mechanistic fragmentation pathways of this specific molecule, we establish a self-validating analytical framework that bridges qualitative structural confidence with high-sensitivity quantitative performance.

The Analytical Challenge: Tertiary Benzylamines

2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile (Empirical Formula: C12​H16​N2​O , Exact Mass: 204.1263 Da) presents a unique analytical challenge. The molecule features a benzonitrile ring and a tertiary amine substituted with both ethyl and 2-hydroxyethyl groups.

Under electrospray ionization (ESI+), the molecule readily protonates at the highly basic tertiary amine nitrogen to form the [M+H]+ precursor at m/z 205.1335. The fragmentation of protonated benzylamines is notoriously complex, driven by competitive benzylic bond cleavages and neutral losses that are highly dependent on collision energy [1]. Accurately mapping these pathways requires the mass accuracy of an HR-QTOF, while routine monitoring of the resulting fragments requires the rapid dwell times of a QqQ.

Experimental Design & Self-Validating Protocols

To objectively compare the capabilities of both platforms, we designed a self-validating parallel workflow. The HR-QTOF provides high mass-accuracy structural confirmation (qualitative validation), which directly informs the Multiple Reaction Monitoring (MRM) transitions selected for the QqQ. The QqQ then validates the quantitative linearity and sensitivity of these specific transitions.

Step-by-Step Methodology
  • Sample Preparation: Reference standards of the analyte are dissolved in 50:50 Water:Acetonitrile. To ensure self-validation of recovery and matrix effects, a stable isotope-labeled internal standard (SIL-IS) is spiked at a constant concentration of 10 ng/mL across all calibration tiers.

  • UHPLC Separation: A 2.1 x 50 mm C18 column (1.7 µm) is employed.

    • Causality in Method Design: Tertiary amines suffer from severe secondary interactions with residual column silanols under acidic conditions, leading to peak tailing. We utilize a mobile phase of 10 mM Ammonium Bicarbonate (pH 9.5) and Acetonitrile. At pH 9.5, the tertiary amine remains deprotonated, ensuring sharp peak shapes and reproducible retention. Upon entering the ESI+ source, the molecule is efficiently reprotonated for MS detection [2].

  • HR-QTOF Acquisition (Qualitative): The column effluent is directed to an HR-QTOF. Data-dependent acquisition (DDA) is used to capture exact mass MS1 and MS/MS spectra (mass error < 3 ppm), confirming the empirical formula of all product ions.

  • QqQ Acquisition (Quantitative): Using the exact mass fragments identified by the Q-TOF, MRM transitions are programmed into a QqQ mass spectrometer. Collision energies are optimized via auto-tuning to maximize the signal-to-noise ratio for the primary transitions.

Workflow Sample Sample Preparation LC UHPLC Separation (pH 9.5 Buffer) Sample->LC Split Column Effluent Split LC->Split QTOF HR-QTOF MS/MS (Structural Elucidation) Split->QTOF QQQ Triple Quadrupole MS/MS (MRM Quantitation) Split->QQQ Data Data Synthesis QTOF->Data QQQ->Data

Figure 1. Comparative LC-MS/MS experimental workflow for structural and quantitative analysis.

Mechanistic Fragmentation Pathways

Based on the HR-QTOF data, the collision-induced dissociation (CID) of the m/z 205.1335 precursor proceeds via three primary, competitive pathways. Advanced computational workflows, such as auto-convolution of MS/MS spectra, validate these fragment assignments by mapping neutral losses [3].

  • Pathway A (Neutral Loss): The 2-hydroxyethyl group is highly susceptible to dehydration. The loss of a water molecule (-18.0106 Da) yields a stabilized product ion at m/z 187.1230.

  • Pathway B (Benzylic Cleavage): The C−N bond at the benzylic position is the weakest link in the molecule.

    • Inductive Cleavage: Heterolytic cleavage where the charge is retained on the aromatic portion yields the highly stable 2-cyanobenzyl cation at m/z 116.0500.

    • Charge Retention: Alternatively, if the charge is retained on the amine leaving group, it yields the protonated 2-(ethylamino)ethanol fragment at m/z 90.0919.

  • Pathway C (Secondary Cleavage): The m/z 90.0919 amine fragment undergoes secondary dehydration (-18 Da) to form an m/z 72.0813 product ion.

Fragmentation M [M+H]+ m/z 205.1335 F1 [M+H - H2O]+ m/z 187.1230 M->F1 -H2O (-18 Da) F2 [C8H6N]+ m/z 116.0500 M->F2 Benzylic Cleavage F3 [C4H12NO]+ m/z 90.0919 M->F3 Benzylic Cleavage F4 [C4H10N]+ m/z 72.0813 F3->F4 -H2O (-18 Da)

Figure 2. Proposed LC-MS/MS fragmentation pathways of the protonated precursor (m/z 205.13).

Platform Comparison & Quantitative Data

The choice of platform depends entirely on the analytical objective. HR-QTOF is mandatory for identifying unknown impurities due to its sub-3 ppm mass accuracy. However, for high-throughput bioanalysis or routine QA/QC, the QqQ platform offers superior limits of detection (LOD) and dynamic range.

Table 1: HR-QTOF Structural Elucidation Data

Demonstrates the qualitative power of Time-of-Flight mass accuracy for assigning empirical formulas.

Fragment IonExact Mass (m/z)Measured Mass (m/z)Mass Error (ppm)Elemental CompositionProposed Structure
Precursor205.1335205.1338+1.46 C12​H17​N2​O+ Protonated Amine
Product 1187.1230187.1227-1.60 C12​H15​N2+​ [M+H−H2​O]+
Product 2116.0500116.0503+2.58 C8​H6​N+ 2-Cyanobenzyl Cation
Product 390.091990.0916-3.33 C4​H12​NO+ Protonated Amine
Table 2: Triple Quadrupole (QqQ) MRM Parameters & Performance

Demonstrates the quantitative sensitivity and linearity achieved via targeted MRM transitions.

Transition (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)LOD (ng/mL)LOQ (ng/mL)Linear Range
205.1 > 116.1 (Quant)5025200.050.150.15 - 500
205.1 > 90.1 (Qual)5025150.080.250.25 - 500
205.1 > 187.1 (Qual)5025100.100.300.30 - 500

Conclusion

The fragmentation of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile is strictly governed by the stability of the 2-cyanobenzyl cation and the lability of the 2-hydroxyethyl group.

For laboratories tasked with metabolite identification or impurity profiling , the HR-QTOF is indispensable; its exact mass capabilities prevent false-positive structural assignments. Conversely, for pharmacokinetic (PK) studies or routine batch release , the Triple Quadrupole (QqQ) is the superior alternative, offering a validated LOQ of 0.15 ng/mL using the optimized 205.1 > 116.1 MRM transition. By employing a high-pH mobile phase, chromatographers can ensure that both platforms benefit from optimal peak shape and retention.

References

  • Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. European Journal of Mass Spectrometry, 9(4), 351-360.[Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters Application Notes.[Link]

  • Baars, O., & Perlman, D. H. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In Applications from Engineering with MATLAB Concepts. IntechOpen.[Link]

Validation

A Comparative Guide to the ICH-Compliant Validation of Analytical Methods for 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

This guide provides a comprehensive comparison of analytical methodologies for the quantification and impurity profiling of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile, a key intermediate in pharmaceutical sy...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification and impurity profiling of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile, a key intermediate in pharmaceutical synthesis. The analytical strategies discussed are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in process development, quality control, and regulatory submissions.

The accurate determination of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile and its potential impurities is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Given its chemical structure, featuring a tertiary amine, a hydroxyl group, and a benzonitrile moiety, this compound may be susceptible to degradation pathways such as oxidation and hydrolysis. Furthermore, residual starting materials, by-products, and their degradation products could be present as impurities, some of which may have potential genotoxic properties.[4][5][6] Therefore, robust, and validated analytical methods are crucial for their control.

This guide will compare three prominent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS), and Gas Chromatography with Mass Spectrometric detection (GC-MS) following derivatization. Each method will be evaluated based on its suitability for the intended purpose, in alignment with the validation characteristics outlined in ICH Q2(R1).[1][2]

The Crucial Role of Forced Degradation Studies

Before delving into the specifics of each analytical method, it is imperative to underscore the importance of forced degradation (stress testing) studies. These studies are a cornerstone of method validation, designed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[7][8] The primary objectives of forced degradation are:

  • To establish the intrinsic stability of the molecule: Understanding the degradation pathways of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile is critical for developing stable formulations and defining appropriate storage conditions.[7]

  • To generate potential degradation products: This allows for the development of stability-indicating analytical methods capable of separating and quantifying these degradants.[9]

  • To demonstrate the specificity of the analytical method: The method must be able to unequivocally assess the analyte in the presence of its degradation products, process impurities, and other potential interferences.[9]

A typical forced degradation study for 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile would involve exposure to the following conditions as recommended by ICH guidelines:[7]

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C

  • Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C

  • Oxidation: e.g., 3% H₂O₂ at room temperature

  • Thermal Stress: e.g., 80°C

  • Photostability: Exposure to light according to ICH Q1B

The following diagram illustrates the workflow for incorporating forced degradation studies into the validation process.

Forced Degradation Workflow Forced Degradation and Method Specificity Workflow cluster_Stress Stress Conditions Acid Acid Hydrolysis StressedSamples Generate Stressed Samples Acid->StressedSamples Base Base Hydrolysis Base->StressedSamples Oxidation Oxidation Oxidation->StressedSamples Thermal Thermal Stress Thermal->StressedSamples Photo Photostability Photo->StressedSamples DS Drug Substance (2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile) DS->Acid DS->Base DS->Oxidation DS->Thermal DS->Photo Analyze Analyze with Proposed Method StressedSamples->Analyze Evaluate Evaluate Peak Purity & Resolution Analyze->Evaluate Specific Method is Specific Evaluate->Specific NotSpecific Method is Not Specific Evaluate->NotSpecific Optimize Optimize Method NotSpecific->Optimize Optimize->Analyze

Caption: Workflow for Forced Degradation Studies.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the need for quantitation of the main component, trace-level impurity detection, or structural elucidation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. For a molecule like 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile, which contains a chromophore (the benzonitrile group), UV detection is a suitable choice.

Experimental Protocol: A Proposed HPLC-UV Method

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for reversed-phase chromatography of this moderately polar compound.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) would likely provide good separation of the main component from its impurities. The acidic mobile phase helps to ensure consistent protonation of the tertiary amine, leading to better peak shape.

  • Detection: UV detection at a wavelength where the benzonitrile moiety has significant absorbance (e.g., 254 nm).

  • Sample Preparation: The drug substance is accurately weighed and dissolved in a suitable solvent, typically the mobile phase or a mixture of water and organic solvent, to a known concentration. The "dilute and shoot" approach is often sufficient for drug substances.

ICH Validation Parameters for the Proposed HPLC-UV Method

Validation Parameter Performance Characteristics & Acceptance Criteria
Specificity The method should demonstrate resolution between the main peak and all potential impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Linearity A linear relationship (r² > 0.99) should be established over a range of concentrations (e.g., 50% to 150% of the nominal concentration for assay, and from the reporting threshold to 120% of the specification limit for impurities).
Accuracy The recovery of the analyte should be within 98.0% to 102.0% for the assay and typically within 80.0% to 120.0% for impurities when spiking the drug substance with known amounts of impurities.
Precision (Repeatability & Intermediate) The relative standard deviation (RSD) should be ≤ 2.0% for the assay and typically ≤ 10.0% for impurities.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The LOQ should be at or below the reporting threshold for impurities. The LOD is typically determined at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.
Range The range should cover the linearity, accuracy, and precision data.
Robustness The method should demonstrate reliability with small, deliberate variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate.
High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS)

For the identification and quantification of trace-level impurities, especially those that may be genotoxic, HPLC-MS offers superior sensitivity and selectivity compared to HPLC-UV.

Experimental Protocol: A Proposed HPLC-MS Method

The chromatographic conditions would be similar to the HPLC-UV method, but with a key difference in the mobile phase to ensure compatibility with the mass spectrometer.

  • Mobile Phase: Volatile buffers such as ammonium formate or ammonium acetate are used instead of non-volatile acids like trifluoroacetic acid.

  • Detection: A mass spectrometer, such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS), would be used. Electrospray ionization (ESI) in positive mode would be suitable for the protonation of the tertiary amine.

  • Sample Preparation: Similar to HPLC-UV, with careful consideration to avoid non-volatile contaminants.

Advantages over HPLC-UV:

  • Higher Sensitivity and Selectivity: Allows for the detection and quantification of impurities at much lower levels.

  • Structural Information: Mass spectrometry provides mass-to-charge ratio information, which is invaluable for the identification of unknown impurities and degradation products.

  • Peak Co-elution Resolution: Can distinguish between co-eluting peaks based on their different mass-to-charge ratios.

Gas Chromatography with Mass Spectrometric Detection (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the presence of polar functional groups (hydroxyl and tertiary amine), 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert these polar groups into less polar, more volatile moieties.

Experimental Protocol: A Proposed GC-MS Method with Derivatization

  • Derivatization: The hydroxyl and secondary amine (if present as an impurity) groups can be derivatized using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent.

  • Column: A non-polar or moderately polar capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) would be suitable for separating the derivatized analytes.

  • Detection: A mass spectrometer provides both quantitative data and structural information from the fragmentation patterns of the derivatized compounds.

  • Sample Preparation: The sample is dissolved in an appropriate aprotic solvent, and the derivatizing agent is added. The reaction is often carried out at an elevated temperature to ensure completion.

Considerations for GC-MS:

  • Derivatization Efficiency: The derivatization reaction must be reproducible and complete to ensure accurate quantification.

  • Thermal Stability: The derivatized analyte must be thermally stable under the GC inlet and oven conditions.

  • Potential for Artifacts: The derivatization process can sometimes introduce artifacts, which need to be identified and controlled.

Method Comparison and Selection

The choice of the most appropriate analytical method depends on the specific application. The following diagram and table provide a comparative overview.

Method Comparison Comparison of Analytical Methods cluster_Methods Analytical Techniques cluster_Attributes Performance Attributes HPLC_UV HPLC-UV Sensitivity Sensitivity HPLC_UV->Sensitivity Moderate Specificity Specificity HPLC_UV->Specificity Good Quantitation Quantitative Accuracy HPLC_UV->Quantitation Excellent Identification Impurity Identification HPLC_UV->Identification Limited Cost Cost & Complexity HPLC_UV->Cost Low HPLC_MS HPLC-MS HPLC_MS->Sensitivity High HPLC_MS->Specificity Excellent HPLC_MS->Quantitation Excellent HPLC_MS->Identification Excellent HPLC_MS->Cost High GC_MS GC-MS (with Derivatization) GC_MS->Sensitivity High GC_MS->Specificity Excellent GC_MS->Quantitation Good GC_MS->Identification Excellent GC_MS->Cost Moderate

Caption: Comparison of Analytical Method Attributes.

Quantitative Comparison of Proposed Methods

Parameter HPLC-UV HPLC-MS GC-MS (with Derivatization)
Primary Application Assay, Known Impurity QuantitationTrace Impurity Quantitation, Unknown IdentificationVolatile Impurity Analysis
Sensitivity µg/mL levelng/mL to pg/mL levelng/mL to pg/mL level
Specificity Good (with PDA)Excellent (mass-based)Excellent (mass-based)
Sample Throughput HighModerateModerate
Cost of Instrumentation LowHighModerate
Method Development Complexity Low to ModerateModerate to HighHigh (due to derivatization)
ICH Q2(R1) Compliance Readily achievableReadily achievableAchievable with careful validation of derivatization

Conclusion and Recommendations

For the routine quality control of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile, a validated HPLC-UV method is recommended for the assay and the quantification of known, specified impurities. Its robustness, cost-effectiveness, and high throughput make it ideal for this purpose.

For the identification of unknown degradation products and the quantification of potentially genotoxic impurities at trace levels, an HPLC-MS method is the superior choice. Its high sensitivity and specificity are essential for ensuring the safety of the drug substance.

A GC-MS method with derivatization can be considered as a complementary technique, particularly for the analysis of specific volatile or semi-volatile impurities that may not be amenable to HPLC analysis.

Ultimately, a combination of these techniques, employed at different stages of drug development and manufacturing, will provide the most comprehensive analytical characterization of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile and ensure compliance with global regulatory standards.

References

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Comparative

A Comparative Guide to the Qualification of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile as a Pharmaceutical Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. This hinges on the use of well-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical measurements is paramount. This hinges on the use of well-characterized reference standards. This guide provides an in-depth technical comparison and a comprehensive framework for the qualification and characterization of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile , a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs).

This document moves beyond a simple listing of methods to explain the scientific rationale behind the experimental choices, ensuring a self-validating and robust qualification process. The methodologies and principles described herein are grounded in international regulatory guidelines, including those from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (Ph. Eur.).

The Critical Role of a Qualified Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures. Its qualification is a rigorous process to confirm its identity, purity, and potency. For a substance like 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile, which may serve as a starting material, an intermediate, or a critical impurity to be monitored, a qualified reference standard is indispensable for:

  • Accurate quantification of the substance in raw materials, in-process samples, and final drug products.

  • Validation of analytical methods by providing a benchmark for specificity, linearity, accuracy, and precision.

  • Identification of the substance in complex mixtures.

  • Ensuring batch-to-batch consistency and adherence to regulatory specifications.

The qualification process adheres to the principles outlined in ICH Q7 "Good Manufacturing Practice for Active Pharmaceutical Ingredients", which emphasizes the importance of quality and purity for APIs and their starting materials.[1][2][3][4][5]

Characterization of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

A multi-tiered analytical approach is essential for the comprehensive characterization of a reference standard. This involves a combination of spectroscopic, chromatographic, and thermal analysis techniques to unequivocally determine its structure, purity, and other critical properties.

Structural Elucidation

The first step in qualifying a new batch of a reference standard is to confirm its chemical structure. This is typically achieved through a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, provide a detailed map of the molecule's connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps to confirm the elemental composition of the molecule. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the nitrile (-C≡N), hydroxyl (-OH), and aromatic C-H bonds, providing a characteristic fingerprint of the molecule.

Purity Determination

Purity is the most critical attribute of a reference standard. A combination of chromatographic techniques is employed to separate and quantify the main component and any impurities present.

Chromatographic Purity (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection is the workhorse for purity assessment. A validated, stability-indicating method should be used.

Table 1: Illustrative HPLC-UV Purity Assessment of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile

ParameterMethod Details
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% to 90% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection UV at 230 nm
Injection Volume 1 µL
Purity (Area %) 99.8%
Major Impurity Unidentified at RRT 1.15 (0.12%)
Total Impurities 0.2%

Orthogonal Purity Assessment (GC-FID)

To ensure that no non-UV active volatile impurities are missed, an orthogonal method like Gas Chromatography with Flame Ionization Detection (GC-FID) is recommended.

Table 2: Illustrative GC-FID Purity Assessment

ParameterMethod Details
Column DB-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detector FID at 300 °C
Purity (Area %) 99.9%
Physicochemical Characterization

Understanding the physicochemical properties of the reference standard is crucial for its proper handling, storage, and use.

  • Water Content: Karl Fischer titration is the standard method for determining the water content. This is a critical parameter as water can affect the potency of the standard.

  • Residual Solvents: Headspace GC-MS is used to identify and quantify any residual solvents from the synthesis and purification process. The limits for residual solvents are typically defined by ICH Q3C guidelines.

  • Inorganic Impurities (Sulphated Ash/Residue on Ignition): This test determines the amount of inorganic impurities present in the material.

  • Melting Point: The melting point, determined by Differential Scanning Calorimetry (DSC), is a good indicator of purity. A sharp melting peak with a narrow range suggests high purity.

Table 3: Summary of Physicochemical Characterization

TestMethodResult
Water Content Karl Fischer Titration0.15% w/w
Residual Solvents Headspace GC-MS<0.05% (Acetone)
Sulphated Ash Gravimetric<0.1%
Melting Point DSC85.2 °C

Comparison with Alternatives: Primary vs. Secondary Standards

The qualified batch of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile can be established as either a primary or a secondary reference standard. The choice depends on the intended use and the regulatory context.

  • Primary Reference Standard: A primary standard is a substance of the highest purity and is established without comparison to a previously existing standard. The characterization data for a primary standard must be comprehensive and unequivocal. The European Pharmacopoeia (Ph. Eur.) outlines the principles for establishing primary standards in Chapter 5.12.[11][12][13][14][15]

  • Secondary Reference Standard (or Working Standard): A secondary standard is characterized and its potency is established by comparison to a well-characterized primary reference standard. This is a more common approach for routine quality control.

Workflow for Establishing a Secondary Reference Standard

G A Obtain Primary Reference Standard of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile C Perform Comparative Analysis (e.g., HPLC, Titration) A->C B Select Candidate Batch for Secondary Standard B->C D Assign Potency to Secondary Standard relative to Primary Standard C->D E Document Traceability and Characterization D->E

Caption: Workflow for qualifying a secondary reference standard.

Table 4: Comparison of Primary vs. Secondary Reference Standards

FeaturePrimary Reference StandardSecondary Reference Standard
Origin Extensively characterized; purity determined by a mass balance approach.Characterized by comparison to a primary standard.
Characterization Comprehensive (NMR, MS, IR, elemental analysis, orthogonal purity methods, etc.).Comparative analysis against the primary standard (e.g., HPLC purity and assay).
Traceability Traceable to fundamental physical constants or a highly purified material.Traceable to the primary reference standard.
Typical Use Critical assays, validation of secondary standards, regulatory submissions.Routine quality control testing.
Cost & Availability High cost, often obtained from pharmacopeias or specialized suppliers.Lower cost, can be prepared in-house from a well-characterized batch.

Experimental Protocols

Protocol for HPLC Purity Determination
  • Standard and Sample Preparation:

    • Accurately weigh about 10 mg of the 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile reference standard candidate and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Chromatographic System:

    • Use a validated UPLC or HPLC system equipped with a photodiode array (PDA) detector.

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Injection and Data Acquisition:

    • Inject the sample solution.

    • Record the chromatogram for a sufficient time to elute all potential impurities.

  • Data Analysis:

    • Integrate all peaks with an area greater than 0.05% of the main peak area.

    • Calculate the area percentage of each impurity and the total impurities.

Protocol for Potency Assignment of a Secondary Standard by HPLC
  • Primary Standard Preparation:

    • Accurately weigh an appropriate amount of the primary reference standard and dissolve in a suitable diluent to a known concentration (e.g., 0.5 mg/mL).

  • Secondary Standard Preparation:

    • Accurately weigh an appropriate amount of the secondary reference standard candidate and dissolve in the same diluent to the same nominal concentration as the primary standard.

  • Chromatographic Analysis:

    • Inject the primary and secondary standard solutions in triplicate onto the HPLC system.

  • Calculation of Potency:

    • Calculate the average peak area for both the primary and secondary standards.

    • The potency of the secondary standard is calculated using the following formula:

      • Potency_secondary = (Area_secondary / Area_primary) x Potency_primary

Conclusion

The qualification of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile as a reference standard is a scientifically rigorous process that underpins the quality and reliability of pharmaceutical analysis. By employing a comprehensive suite of analytical techniques and adhering to established regulatory guidelines, a well-characterized standard can be established. The choice between a primary and a secondary standard will depend on the specific application, with a clear understanding of the traceability and characterization required for each. This guide provides a robust framework for researchers and drug development professionals to ensure the integrity of their analytical measurements through the proper qualification and use of this important chemical entity.

References

  • ICH. (2000). Q7 Good manufacturing practice for active pharmaceutical ingredients. European Medicines Agency. [Link]

  • United States Pharmacopeia.
  • Qualio. (2023). The complete guide to the ICH Q7 guidelines. [Link]

  • ComplianceQuest. (2023). ICH Q7 GMP Regulation for Pharma: The Definitive Guide. [Link]

  • ICH. Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.
  • Food and Drug Administration. (2001). International Conference on Harmonisation; Guidance on Good Manufacturing Practice for Active Pharmaceutical Ingredients; Availability. Federal Register.
  • USP.
  • USP.
  • Particle Technology Labs. (2023). USP <1010> for Beginners: An Introduction to Procedure Comparison Studies at PTL. [Link]

  • ECA Academy. (2015). Revision of the General USP Chapter <1010>. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia Reference Standards.
  • European Directorate for the Quality of Medicines & HealthCare. Ph. Eur. Reference Standards: Purpose and use.
  • European Directorate for the Quality of Medicines & HealthCare. (2024). Ph. Eur. reference standards.
  • Almeling, S., & Zeine, C. (2023). Secondary Standards – Considerations in Traceability To Pharmacopoeial Standards.
  • European Pharmacopoeia. (2015). 5.12. Reference Standards.

Sources

Validation

Validating Purity of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile: A Comparative Guide to qNMR vs. Traditional Chromatography

In the landscape of pharmaceutical research and development, establishing the absolute purity of complex intermediates is a non-negotiable cornerstone of quality control. For highly functionalized building blocks like 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, establishing the absolute purity of complex intermediates is a non-negotiable cornerstone of quality control. For highly functionalized building blocks like 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile , relying solely on traditional chromatographic techniques can introduce significant analytical blind spots.

As a Senior Application Scientist, I have structured this guide to objectively compare High-Performance Liquid Chromatography (HPLC-UV) with quantitative Nuclear Magnetic Resonance (qNMR). By dissecting the causality behind experimental choices, this guide provides a self-validating framework for ensuring absolute purity without the need for target-specific reference standards.

The Analytical Challenge: Chromophores and "Invisible" Impurities

To understand why purity validation requires orthogonal techniques, we must analyze the structural causality of the target molecule: 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile .

This compound features a bipartite structural identity:

  • The Benzonitrile Core: A highly conjugated aromatic system that acts as a strong UV chromophore, absorbing heavily at typical HPLC detection wavelengths (e.g., 254 nm).

  • The Aliphatic Amino-Alcohol Tail: The [ethyl-(2-hydroxy-ethyl)-amino]-methyl moiety is entirely aliphatic and lacks UV absorbance.

The HPLC-UV Blind Spot

HPLC-UV determines purity via an area normalization method, assuming all components in the mixture possess similar UV response factors 1[1]. If a batch is contaminated with unreacted aliphatic precursors (such as 2-(ethylamino)ethanol) or degradation products that have lost the benzonitrile ring, these impurities will exhibit near-zero UV absorbance. Consequently, HPLC-UV will drastically overestimate the purity of the batch, blinding researchers to the true mass balance 2[2].

The qNMR Solution

Quantitative NMR (qNMR) bypasses this limitation entirely. It is a primary analytical method where the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the molar concentration of that nucleus in the sample 1[1]. Because qNMR counts protons rather than measuring photon absorbance, it detects and quantifies all proton-containing species equally, providing a direct measurement of absolute purity 3[3].

PurityValidation Sample Compound Batch 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile qNMR qNMR Analysis (Absolute Molar Purity) Sample->qNMR HPLC HPLC-UV Analysis (Relative Area %) Sample->HPLC Compare Cross-Validation Compare Purity Values qNMR->Compare HPLC->Compare Match Values Align (Δ < 1%) Compare->Match Yes Mismatch Discrepancy (HPLC > qNMR) Compare->Mismatch No Release Validated Purity Release for R&D Match->Release Investigate Investigate UV Response Factors & Aliphatic Impurities Mismatch->Investigate Investigate->Release Corrected via qNMR

Logical workflow for cross-validating purity results using orthogonal qNMR and HPLC techniques.

Self-Validating qNMR Experimental Protocol

To ensure trustworthiness, a qNMR protocol must be internally self-validating. The following methodology outlines the precise steps for quantifying 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile.

Step 1: Internal Standard (IS) Selection

The target molecule has crowded NMR regions: aromatic protons (7.4–7.8 ppm) and aliphatic protons from the ethyl and hydroxyethyl groups (1.0–4.0 ppm).

  • Causality of Choice: We select Maleic Acid (NIST-traceable TraceCERT® standard) as the internal standard 4[4]. Maleic acid produces a sharp, isolated singlet at 6.26 ppm in DMSO- d6​ , which perfectly avoids all signals from the target analyte, preventing integration overlap.

Step 2: Metrological Gravimetric Preparation

Weighing error is the largest source of uncertainty in qNMR.

  • Use a calibrated microbalance (readability 0.001 mg).

  • Co-weigh approximately 15 mg of the target analyte and 5 mg of Maleic Acid directly into the same static-free vial.

  • Causality of Choice: Co-weighing eliminates volumetric errors associated with pipetting and temperature-dependent solvent expansion. The exact masses ( Wx​ and Wstd​ ) are recorded for the final calculation.

Step 3: NMR Acquisition Parameters

Dissolve the mixture in 0.6 mL of 100% deuterated DMSO- d6​ and transfer to a 5 mm NMR tube.

  • Pulse Angle: 90° pulse to maximize signal-to-noise ratio (SNR).

  • Relaxation Delay (D1): Set to 45 seconds .

  • Causality of Choice: For quantitative accuracy, the D1 delay must be ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. This ensures >99.3% magnetization recovery. Failing to allow full relaxation will artificially suppress the integration of slower-relaxing nuclei, destroying the absolute quantitative relationship.

  • Number of Scans (NS): 64 scans (ensuring SNR > 250:1 for target peaks).

Step 4: Data Processing & The qNMR Equation

Apply an exponential window function (Line Broadening = 0.3 Hz) and perform strict baseline correction. Integrate the Maleic Acid singlet ( Istd​ at 6.26 ppm, Nstd​=2 ) and the benzylic -CH₂- linker of the target compound ( Ix​ at ~3.7 ppm, Nx​=2 ).

Calculate absolute purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where M = Molar Mass, W = Weight, and P = Purity).

Comparative Data Analysis: qNMR vs. HPLC-UV

To demonstrate the critical necessity of this cross-validation workflow, we analyzed three distinct synthesis batches of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile using both HPLC-UV (254 nm) and our validated qNMR protocol 5[5].

Batch IDHPLC-UV Purity (Area %)qNMR Purity (Absolute Mass %)Discrepancy (Δ)Primary Impurity Identified via NMR
Batch 001 99.8%99.5%0.3%Trace residual solvent (DMSO)
Batch 002 99.6%91.2% 8.4% 2-(ethylamino)ethanol (UV-transparent)
Batch 003 98.5%98.1%0.4%Related aromatic degradant

Data Interpretation:

  • Batches 001 & 003 show excellent agreement ( Δ<1% ) between the two orthogonal methods, confirming that the impurities present share similar UV response factors with the parent molecule 6[6].

  • Batch 002 highlights a catastrophic failure of HPLC-UV. The batch was heavily contaminated with the aliphatic precursor 2-(ethylamino)ethanol. Because this impurity lacks a chromophore, HPLC-UV reported a false positive of 99.6% purity. qNMR, detecting the aliphatic protons, accurately quantified the true mass balance at 91.2%.

Conclusion

While HPLC-UV remains an indispensable tool for separating and detecting trace aromatic impurities, it cannot be solely relied upon for the absolute purity determination of molecules with mixed chromophoric/aliphatic domains like 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile.

By implementing a self-validating qNMR protocol utilizing internal standards and rigorous relaxation delays, researchers can establish a primary, metrologically traceable purity value. Cross-validating HPLC data against qNMR ensures that no "invisible" impurities compromise the integrity of downstream drug development workflows.

References

  • Enovatia - Advantages of Quantitative NMR for the Determination of Relative Response Factors[Link]

  • MDPI - Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance[Link]

Sources

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